Product packaging for D-Leucine-d10(Cat. No.:CAS No. 271247-12-2)

D-Leucine-d10

Numéro de catalogue: B12414514
Numéro CAS: 271247-12-2
Poids moléculaire: 141.23 g/mol
Clé InChI: ROHFNLRQFUQHCH-MSQIRGOSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-Leucine-d10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 141.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12414514 D-Leucine-d10 CAS No. 271247-12-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

271247-12-2

Formule moléculaire

C6H13NO2

Poids moléculaire

141.23 g/mol

Nom IUPAC

(2R)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D3,2D3,3D2,4D,5D

Clé InChI

ROHFNLRQFUQHCH-MSQIRGOSSA-N

SMILES isomérique

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N

SMILES canonique

CC(C)CC(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

D-Leucine-d10: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Leucine-d10 is a stable isotope-labeled form of the essential amino acid D-leucine, in which ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, quantitative proteomics, and drug development, primarily utilized as a tracer to study metabolic pathways and protein turnover. Its distinct mass allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in experimental settings. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃D₁₀NO₂[]
Molecular Weight 141.23 g/mol []
CAS Number 271247-12-2[]
Appearance SolidN/A
Melting Point 293-296 °C (subl.)N/A
Isotopic Purity ≥98 atom % DN/A
Synonyms (R)-2-Amino-4-methylpentanoic Acid-d10, H-D-Leu-OH-d10[]

Core Applications in Research

This compound is a versatile tool with several key applications in scientific research, including:

  • Metabolic Pathway Tracing: It is used to trace the metabolic fate of leucine in various biological systems. By tracking the incorporation of deuterium, researchers can elucidate both anabolic and catabolic pathways.[]

  • Quantitative Proteomics: this compound serves as an internal standard for the precise quantification of proteins in complex biological samples using mass spectrometry.[] This is often employed in comparative proteomics to study differential protein expression.

  • Protein Turnover Analysis: Stable isotope labeling with this compound allows for the measurement of protein synthesis and degradation rates in cells and tissues, providing insights into protein dynamics under different physiological and pathological conditions.[]

  • Kinetic Isotope Effects: The heavier mass of deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects with this compound can provide valuable information about enzyme reaction mechanisms.

Experimental Protocols and Methodologies

The primary application of this compound is in stable isotope labeling experiments to measure protein turnover and metabolic flux. Below is a generalized experimental workflow for an in vivo protein turnover study.

In Vivo Protein Turnover Analysis using this compound

This protocol outlines the key steps for measuring muscle protein synthesis in a model organism.

1. Animal Preparation and Tracer Administration:

  • Acclimate subjects to the experimental conditions.
  • Administer this compound intravenously. A common approach is a primed-continuous infusion to achieve a steady state of the tracer in the plasma.

2. Biological Sample Collection:

  • Collect blood samples at baseline and at various time points during the infusion.
  • Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period.

3. Sample Processing:

  • Separate plasma from blood samples.
  • Precipitate proteins from plasma and tissue homogenates using an acid (e.g., perchloric acid).
  • Hydrolyze the protein pellet to release individual amino acids.
  • Purify the amino acids from the hydrolysate using ion-exchange chromatography.

4. Mass Spectrometry Analysis:

  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
  • Analyze the isotopic enrichment of leucine in both the plasma (precursor pool) and the tissue protein (product pool) by monitoring the abundance of the unlabeled (m/z) and labeled (m/z+9, as this compound is converted to d9-leucine in vivo) ions.[2][3]

5. Calculation of Protein Synthesis Rate:

  • The fractional synthetic rate (FSR) of protein is calculated using the formula: FSR (%/hour) = (E_p / (E_a * t)) * 100 Where:
  • E_p is the isotopic enrichment of d9-leucine in the protein-bound pool.
  • E_a is the average isotopic enrichment of d9-leucine in the precursor pool (plasma) over the infusion period.
  • t is the duration of the labeling period in hours.

Visualizing Key Processes

The following diagrams illustrate the metabolic fate of this compound and a key signaling pathway it helps to investigate.

Metabolic_Fate_of_D_Leucine_d10 D-Leucine-d10_blood This compound (in Bloodstream) D-Leucine-d10_muscle This compound (in Muscle Cell) D-Leucine-d10_blood->D-Leucine-d10_muscle Transport alpha_KIC_d9 α-Ketoisocaproate-d9 D-Leucine-d10_muscle->alpha_KIC_d9 Transamination (loses one deuterium) L-Leucine-d9 L-Leucine-d9 alpha_KIC_d9->L-Leucine-d9 Transamination Protein Incorporation into newly synthesized protein L-Leucine-d9->Protein

Caption: Metabolic conversion of this compound to L-Leucine-d9 in muscle tissue.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine Leucine (e.g., from this compound) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inactivation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.[4][5]

References

A Technical Guide to the Synthesis and Isotopic Purity of D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity standards of D-Leucine-d10. This deuterated amino acid is a critical tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications. This document details synthetic methodologies, experimental protocols, and the analytical techniques required to ensure the isotopic integrity of this compound, offering valuable insights for researchers and professionals in drug development and life sciences.

Introduction to this compound

This compound is a stable isotope-labeled analog of the essential amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a tracer for metabolic studies. The use of this compound allows for precise quantification of its non-labeled counterpart in complex biological matrices and enables the elucidation of metabolic pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily categorized into chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired isotopic purity, yield, and stereochemical configuration.

Chemical Synthesis: Asymmetric Reductive Amination

A common and effective method for the stereoselective synthesis of D-amino acids is the asymmetric reductive amination of a corresponding α-keto acid. In the case of this compound, the precursor is 4-methyl-2-oxopentanoic acid-d9.

The general workflow for this synthesis involves two key steps:

  • Imination: The deuterated α-keto acid reacts with an ammonia source to form an intermediate imine.

  • Reduction: A chiral reducing agent is used to stereoselectively reduce the imine to the desired D-amino acid.

The selection of the chiral catalyst and reducing agent is critical for achieving high enantiomeric excess.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative for producing this compound. Leucine dehydrogenase (LeuDH) can catalyze the reductive amination of 4-methyl-2-oxovalerate to leucine. By using a deuterated precursor and a suitable cofactor regeneration system, this compound can be synthesized with high yield and stereopurity.

Quantitative Data on this compound Synthesis

The following table summarizes the quantitative data for different synthetic approaches to this compound.

Synthesis MethodPrecursorYieldIsotopic PurityEnantiomeric PurityReference
Enzymatic Synthesis (LeuDH)4-methyl-2-oxovalerate-d960%>98 atom % D>99%[1]
Commercially Available StandardNot specifiedN/A98 atom % D99%[2]
Commercially Available StandardNot specifiedN/A≥99% (d1-d10)Not specified[3]

Experimental Protocols

General Protocol for Asymmetric Reductive Amination of 4-methyl-2-oxopentanoic acid-d9

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 4-methyl-2-oxopentanoic acid-d9

  • Ammonia source (e.g., ammonium acetate)

  • Chiral catalyst (e.g., a chiral phosphine ligand complexed with a transition metal)

  • Reducing agent (e.g., H₂)

  • Anhydrous solvent (e.g., methanol, trifluoroethanol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the 4-methyl-2-oxopentanoic acid-d9 and the ammonia source in the anhydrous solvent.

  • Add the chiral catalyst to the solution.

  • Pressurize the reaction vessel with the reducing agent (e.g., H₂ gas) to the desired pressure.

  • Stir the reaction mixture at the appropriate temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction and remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using an appropriate chromatographic technique (e.g., ion-exchange chromatography) to isolate the this compound.

  • Characterize the final product to confirm its identity, purity, and isotopic enrichment.

Protocol for Isotopic Purity Determination by GC-MS

Sample Preparation and Derivatization:

  • Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent.

  • To make the amino acid volatile for GC analysis, perform a two-step derivatization. First, esterify the carboxylic acid group (e.g., with methanolic HCl). Second, acylate the amino group (e.g., with pentafluoropropionic anhydride).[4]

GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column for the separation of the derivatized amino acid.

  • Set the mass spectrometer to scan a mass range that includes the molecular ions of the derivatized this compound and its potential isotopologues.

  • The isotopic purity is determined by analyzing the mass spectrum of the analyte peak. The relative abundances of the ions corresponding to the fully deuterated molecule (d10) and the less-deuterated species (d0 to d9) are used to calculate the isotopic enrichment.[5]

Protocol for Isotopic Purity Determination by 2H NMR Spectroscopy

Sample Preparation:

  • Dissolve the this compound sample in a non-deuterated solvent.[6]

  • If an internal lock is required, a small amount of a deuterated solvent can be added in a sealed capillary to avoid contamination.

NMR Analysis:

  • Acquire a 2H NMR spectrum of the sample. The experiment should be performed unlocked if no internal lock is used.[7]

  • The 2H chemical shifts are very similar to the 1H chemical shifts.[8]

  • The isotopic purity can be assessed by comparing the integral of the deuterium signals to that of a known internal standard or by analyzing the relative intensities of the different deuterium environments in the molecule.

Visualizations

Leucine Metabolic Pathway

Leucine_Metabolism Leucine L-Leucine aKIC α-Ketoisocaproate (KIC) Leucine->aKIC BCAT Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA HMG_CoA HMG-CoA Isovaleryl_CoA->HMG_CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Caption: Simplified metabolic pathway of Leucine.

Synthetic Workflow for this compound

Synthesis_Workflow Start 4-methyl-2-oxopentanoic acid-d9 Reductive_Amination Asymmetric Reductive Amination Start->Reductive_Amination Purification Purification (e.g., Chromatography) Reductive_Amination->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Analytical Workflow for Isotopic Purity Determination

Analytical_Workflow Sample This compound Sample Derivatization Derivatization (for GC-MS) Sample->Derivatization NMR 2H NMR Analysis Sample->NMR GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Purity Calculation GCMS->Data_Analysis NMR->Data_Analysis

Caption: Analytical workflow for isotopic purity assessment.

References

An In-depth Technical Guide to the Principle and Application of Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium, are powerful tools in modern scientific inquiry. This substitution, while seemingly subtle, induces significant physicochemical changes that provide a unique lens to probe complex biological systems. This technical guide delves into the core principles, diverse applications, and detailed methodologies underpinning the use of deuterated amino acids in research and drug development, offering a comprehensive resource for professionals in the field.[1] The strategic replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, a phenomenon that has significant consequences for the kinetics of chemical reactions.[1]

Core Principles of Deuterium Labeling

The utility of deuterated amino acids stems from the fundamental differences between protium (¹H) and deuterium (²H or D). The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This results in a higher bond dissociation energy for C-D bonds, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1]

The Kinetic Isotope Effect (KIE)

The KIE is a cornerstone of the application of deuterated compounds in drug development.[1] Many drug metabolism pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1][2][3] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of enzymatic degradation can be significantly slowed down.[4][5] This can lead to an improved pharmacokinetic profile, including increased drug exposure and half-life, potentially allowing for lower or less frequent dosing.[4][]

Table 1: The Impact of Deuteration on Physicochemical Properties

PropertyEffect of DeuterationRationale
Bond Strength C-D bond is stronger than C-H bond.[1][5]Lower zero-point energy of the C-D bond due to the higher mass of deuterium.[7]
Reaction Rate Reactions involving C-H bond cleavage are slower with C-D bonds (KIE).[1][2]Higher activation energy is required to break the stronger C-D bond.[1]
Molecular Mass Increased molecular mass.Addition of a neutron in the deuterium nucleus.
NMR Properties Deuterium has a different gyromagnetic ratio and a nuclear spin of 1.[1]These properties make deuterium largely "silent" in ¹H-NMR experiments, simplifying spectra.[1]
Protein Stability Can either stabilize or destabilize proteins depending on the context.[7][8]D₂O as a solvent tends to stabilize proteins, while deuteration of non-exchangeable side-chain protons can decrease stability.[8][9]

Applications in Research and Drug Development

The unique properties of deuterated amino acids make them invaluable across various scientific disciplines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy of large proteins, spectral overlap is a major challenge. Incorporating deuterated amino acids into a protein significantly simplifies the ¹H-NMR spectrum by reducing the number of proton signals.[1][] This allows for the study of the structure and dynamics of large biomolecular systems that would otherwise be intractable.[10][11] Selective protonation of specific methyl groups in an otherwise deuterated protein (a technique known as methyl-TROSY) is a particularly powerful method for studying high-molecular-weight proteins and their complexes.[12]

Mass Spectrometry (MS) and Quantitative Proteomics

Deuterated amino acids are extensively used as internal standards in quantitative mass spectrometry.[1][4] In quantitative proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is widely employed.[13][14][15] In a typical SILAC experiment, one cell population is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" (isotope-labeled) amino acids.[14] While ¹³C and ¹⁵N are common isotopes for SILAC, deuterium offers a cost-effective alternative.[1] The chemically identical light and heavy proteins co-elute during liquid chromatography, and their relative abundance can be precisely determined from the ratio of their corresponding peptide signals in the mass spectrometer.[1][16]

Table 2: Comparison of Isotopes Used in SILAC

IsotopeAdvantagesDisadvantages
Deuterium (²H) Cost-effective.[1]Can cause a slight chromatographic shift, potentially affecting quantification accuracy.[14]
Carbon-13 (¹³C) No significant chromatographic shift.More expensive than deuterated amino acids.
Nitrogen-15 (¹⁵N) No significant chromatographic shift.More expensive than deuterated amino acids.
Tracing Metabolic Pathways

Deuterated amino acids serve as excellent tracers for elucidating metabolic pathways both in vivo and in vitro.[1] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1][17] This approach, often utilizing heavy water (D₂O) to label non-essential amino acids, is instrumental in determining protein turnover rates and mapping complex metabolic networks.[1][18][19]

Drug Metabolism and Pharmacokinetics (DMPK)

As highlighted by the Kinetic Isotope Effect, deuteration can significantly alter the metabolic fate of a drug.[4][5] By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, drug developers can create "heavy drugs" with improved metabolic stability.[4] This can lead to reduced clearance, increased half-life, and potentially a better safety profile due to altered metabolite formation.[] The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this strategy.[4]

Experimental Methodologies

Synthesis and Incorporation of Deuterated Amino Acids

Deuterated amino acids can be produced through various methods, including chemical synthesis from deuterated precursors and H/D exchange reactions catalyzed by metals like palladium or ruthenium.[4][20][21] For protein expression, microorganisms such as E. coli can be grown in a minimal medium containing D₂O as the solvent and a deuterated carbon source (e.g., d-glucose).[5][10][11] Alternatively, for cell culture applications like SILAC, deuterated amino acids are directly added to the culture medium.[13][14]

Protocol for Protein Deuteration in E. coli for NMR Studies

This protocol provides a general workflow for producing highly deuterated proteins.[10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium prepared with 100% D₂O.

  • Deuterated glucose as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Inoculate a 10 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • The next day, use the starter culture to inoculate 1 L of M9 minimal medium (in H₂O) containing the appropriate antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

  • Resuspend the cell pellet in 250 mL of M9 minimal medium prepared with 100% D₂O, deuterated glucose, and ¹⁵NH₄Cl.

  • Allow the cells to adapt to the D₂O medium by growing for 1 hour at 37°C with shaking.

  • Inoculate 1 L of M9 medium (100% D₂O, deuterated glucose, ¹⁵NH₄Cl) with the adapted cell culture.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines a typical SILAC experiment for comparing two cell populations.[14][15][22]

Materials:

  • SILAC-compatible cell line (e.g., auxotrophic for arginine and lysine).

  • SILAC-grade DMEM or RPMI-1640 medium lacking arginine and lysine.

  • Dialyzed fetal bovine serum (FBS).

  • "Light" L-arginine and L-lysine.

  • "Heavy" deuterated L-arginine (e.g., L-arginine-D7) and L-lysine (e.g., L-lysine-D4).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the SILAC medium with "light" arginine and lysine.

    • For the "heavy" population, supplement the SILAC medium with "heavy" deuterated arginine and lysine.

    • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[16]

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other serves as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the protein mixture with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the change in protein abundance due to the experimental treatment.

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the central principles and experimental pipelines discussed in this guide.

experimental_workflow synthesis Chemical Synthesis or H/D Exchange incorporation Metabolic Incorporation (e.g., E. coli in D2O or SILAC medium) dmpk Drug Metabolism Studies synthesis->dmpk Deuterated Drug Candidate nmr NMR Spectroscopy incorporation->nmr Deuterated Protein ms Mass Spectrometry (Proteomics/Metabolomics) incorporation->ms Labeled Peptides structure Protein Structure & Dynamics nmr->structure quantification Protein Quantification & Turnover ms->quantification pk_profile Pharmacokinetic Profile dmpk->pk_profile

Caption: General workflow for the use of deuterated amino acids in research.

kinetic_isotope_effect cluster_ch Standard Drug (C-H Bond) cluster_cd Deuterated Drug (C-D Bond) drug_ch Drug-H enzyme_ch Metabolizing Enzyme (e.g., CYP450) drug_ch->enzyme_ch Metabolism metabolite_ch Metabolite enzyme_ch->metabolite_ch Fast Reaction outcome Outcome: - Slower drug clearance - Increased half-life - Improved pharmacokinetic profile drug_cd Drug-D enzyme_cd Metabolizing Enzyme (e.g., CYP450) drug_cd->enzyme_cd Metabolism metabolite_cd Metabolite enzyme_cd->metabolite_cd Slower Reaction (Kinetic Isotope Effect) metabolite_cd->outcome

Caption: The kinetic isotope effect on drug metabolism.

silac_workflow cluster_culture 1. Cell Culture & Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis light_culture Control Cells (Light Amino Acids) mix Combine Equal Protein Amounts light_culture->mix heavy_culture Treated Cells (Heavy Deuterated Amino Acids) heavy_culture->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantify Light/Heavy Ratio) lcms->data

Caption: Workflow for SILAC-based quantitative proteomics.

nmr_simplification protonated Protonated Protein Many overlapping ¹H signals deuterated Deuterated Protein Fewer, well-resolved ¹H signals protonated->deuterated Deuteration

Caption: Simplification of NMR spectra through deuteration.

Conclusion

Deuterium-labeled amino acids are versatile and indispensable tools in modern research and drug development.[1] From elucidating protein structure and dynamics with unprecedented detail to enhancing the therapeutic potential of drugs through the kinetic isotope effect, their applications are vast and continue to expand.[1] As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is poised to grow even further.[1]

References

An In-depth Technical Guide to D-Leucine-d10: Molecular Weight, Mass Shift, and Applications in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Leucine-d10, a deuterated stable isotope of D-Leucine. It details the compound's key physicochemical properties, the precise mass shift resulting from isotopic labeling, and its critical application as an internal standard in mass spectrometry-based quantitative proteomics. This document includes detailed experimental protocols and illustrates relevant biological pathways and workflows to support advanced research and drug development.

Core Physicochemical Data: D-Leucine vs. This compound

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, ten hydrogen atoms (¹H) are replaced with deuterium (²H or D). This substitution results in a predictable increase in molecular weight without significantly altering the chemical properties of the molecule. This mass difference is the fundamental principle behind its use in quantitative mass spectrometry.

The molecular formula for D-Leucine is C₆H₁₃NO₂.[1][2][3] For this compound, the formula is C₆H₃D₁₀NO₂.[][5] The following table summarizes the key quantitative data for both compounds.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass ( g/mol )Mass Shift (Da)
D-Leucine C₆H₁₃NO₂131.17 - 131.18[1][2][3][6][7]131.0946287[2]N/A
This compound C₆H₃D₁₀NO₂141.23 - 141.24[][5][8]~151.157+10.0623713

Note: The precise monoisotopic mass shift is calculated based on the difference between ten deuterium atoms and ten protium atoms.

The Significance of the Mass Shift in Quantitative Analysis

The key utility of this compound is its application as an internal standard in quantitative proteomics.[] In techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), two cell populations are cultured in media that are identical except for one component. One population is grown in "light" medium containing natural D-Leucine, while the other is grown in "heavy" medium containing this compound.

Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population. When the two cell populations are combined, the proteins are extracted and digested (typically with trypsin), the resulting peptides from the "heavy" sample will be exactly 10 Da heavier than their "light" counterparts for every leucine residue they contain. In the mass spectrometer, these peptide pairs are chemically identical and co-elute, but are easily distinguished by their mass-to-charge (m/z) ratio. The relative peak intensities of the "light" and "heavy" peptide pairs allow for highly accurate relative quantification of proteins between the two samples.[9]

Experimental Protocols and Workflows

General Protocol for SILAC-based Quantitative Proteomics

The following is a generalized workflow for a quantitative proteomics experiment using this compound.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • For the "Light" condition, use a standard culture medium containing natural L-Leucine (or D-Leucine, depending on the specific experiment).

    • For the "Heavy" condition, use a medium where the standard leucine has been replaced with this compound.

    • Allow the cells to grow for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid.[9]

  • Sample Collection and Combination:

    • Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations.

    • Harvest the cells from both the "Light" and "Heavy" conditions.

    • Combine the two cell populations in a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the combined cells to extract the total protein content.

    • Reduce the protein disulfide bonds using an agent like Dithiothreitol (DTT).

    • Alkylate the cysteine residues with a reagent such as Iodoacetamide (IAA) to prevent disulfide bonds from reforming.

    • Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves specifically at lysine and arginine residues.[9]

  • Mass Spectrometry Analysis:

    • Separate the resulting peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides with a tandem mass spectrometer (MS/MS).[10]

    • The mass spectrometer will detect pairs of peptides—a "light" version and a "heavy" version—separated by the mass of the incorporated this compound.

  • Data Analysis:

    • Specialized software is used to identify the peptides from the fragmentation data and quantify the relative abundance of the light and heavy peptide pairs. This ratio directly reflects the difference in protein abundance between the two original samples.

Experimental Workflow Diagram

Caption: A typical experimental workflow for quantitative proteomics using this compound.

Biological Context: Leucine and the mTOR Signaling Pathway

Leucine is not just a building block for proteins; it is also a critical signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway.[11] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis in response to nutrients (like amino acids), growth factors, and cellular energy status.[11][12][13]

Leucine directly promotes the activation of mTOR complex 1 (mTORC1).[11] This activation leads to the phosphorylation of key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][14] The phosphorylation of these targets ultimately enhances mRNA translation and stimulates protein synthesis, promoting cell growth.[11] Given its role in this pathway, isotopically labeled leucine is an invaluable tool for studying the dynamics of protein synthesis in response to mTOR signaling.

mTOR Signaling Pathway Diagram

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin / IGF-1 PI3K PI3K Insulin->PI3K Akt Akt (PKB) PI3K->Akt TSC2 TSC2 Akt->TSC2 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Caption: Simplified mTOR signaling pathway showing activation by Leucine and Insulin/IGF-1.

References

Understanding Kinetic Isotope Effects with D-Leucine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of enzymology, drug metabolism, and mechanistic biochemistry, the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] By substituting hydrogen with its heavier, stable isotope deuterium, researchers can probe the bond-breaking and bond-forming steps in a reaction's rate-determining step. D-Leucine-d10, an isotopically labeled version of the amino acid D-Leucine where ten hydrogen atoms are replaced by deuterium, serves as an invaluable probe for such studies.[2]

This technical guide provides an in-depth overview of the core principles of KIE, the application of this compound in mechanistic studies, relevant metabolic pathways, and detailed experimental protocols for measuring kinetic isotope effects.

Core Concepts of the Kinetic Isotope Effect

The primary deuterium kinetic isotope effect (kH/kD) arises because the greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound.[3] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step of the reaction.[3]

KIE_Concept cluster_0 Potential Energy Diagram path yaxis Potential Energy xaxis Reaction Coordinate R Reactants TS R->TS P Products TS->P ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) H_line H_line_end H_line->H_line_end H_line_end->TS D_line D_line_end D_line->D_line_end D_line_end->TS Ea_H Ea (H) Ea_D Ea (D)

Figure 1: Potential energy diagram illustrating the primary kinetic isotope effect.

Metabolic Context: The Fate of D-Leucine

In biological systems, D-amino acids are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[2][4] D-Leucine is converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC).[5] KIC can then be stereospecifically reaminated to form the L-enantiomer, L-Leucine, which can enter mainstream metabolic pathways.[5] Studies using D-[2H7]leucine in rats have quantified the efficiency of this conversion process.

D_Leucine_Metabolism DLeu This compound KIC α-Ketoisocaproate-d9 (KIC) DLeu->KIC D-Amino Acid Oxidase (Oxidative Deamination) LLeu L-Leucine-d9 KIC->LLeu Aminotransferase (Reamination) Decarbox Irreversible Decarboxylation KIC->Decarbox Metabolism Further Metabolism (e.g., Protein Synthesis) LLeu->Metabolism

Figure 2: Metabolic pathway of D-Leucine to L-Leucine via α-ketoisocaproate.

Quantitative Metabolic Data

The table below summarizes the conversion efficiencies of D-Leucine in rats, as determined through studies with deuterated tracers.[5]

Conversion StepFraction of Conversion (%)
D-[2H7]Leucine to [2H7]KIC (FD→KIC)70.1%
[2H7]KIC to L-[2H7]Leucine (FKIC→L)40.2%
Overall: D-[2H7]Leucine to L-[2H7]Leucine 28.2%

Data sourced from Hasegawa et al. (2000).[5]

Application in Mechanistic Studies: D-Amino Acid Oxidase

Representative Kinetic Isotope Effect Data for DAAO

The following table presents intrinsic KIE values for various D-amino acids with DAAO. These values help predict the expected KIE for D-Leucine.

SubstrateIntrinsic kH/kDReference
D-Alanine5.7[2]
D-Serine4.5[2]
Glycine3.6[2]
D-Phenylglycine~6.0[6]

Experimental Protocols

Measuring the KIE for this compound with an enzyme like DAAO can be effectively performed using a competitive experiment analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). In this setup, a mixture of D-Leucine and this compound is subjected to the enzymatic reaction, and the change in the ratio of the two isotopes is monitored over time.

KIE_Workflow cluster_workflow Competitive KIE Measurement Workflow prep 1. Prepare Reaction Mixture (D-Leucine & this compound, Enzyme, Buffer) react 2. Initiate Reaction (e.g., add substrate) prep->react aliquot 3. Collect Aliquots at Multiple Time Points react->aliquot quench 4. Quench Reaction (e.g., add acid/organic solvent) aliquot->quench analyze 5. Analyze by LC-MS (Quantify remaining substrate isotopologues) quench->analyze calculate 6. Calculate KIE (Using ratio of isotopes vs. reaction progress) analyze->calculate

Figure 3: Experimental workflow for a competitive KIE measurement using LC-MS.

Generalized Protocol for KIE Measurement by LC-MS
  • Preparation of Reagents:

    • Substrate Stock: Prepare a 1:1 (or other known ratio) molar mixture of D-Leucine and this compound in an appropriate buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5). The final concentration should be determined based on the Km of the enzyme.

    • Enzyme Solution: Prepare a solution of purified D-amino acid oxidase in the same buffer. The concentration should be sufficient to achieve a measurable reaction rate over a convenient time course (e.g., 10-30 minutes).

    • Quenching Solution: Prepare a solution to stop the reaction, such as 10% trichloroacetic acid (TCA) or a cold organic solvent mixture (e.g., 80:20 acetonitrile:water).

  • Enzymatic Reaction:

    • Pre-warm the substrate mixture and enzyme solution to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the substrate mixture. Ensure rapid and thorough mixing.

    • Simultaneously, prepare a "zero time-point" (t=0) sample by adding the enzyme to an already quenched aliquot of the substrate mixture.

  • Time Course Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a fixed volume (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing a fixed volume of the quenching solution (e.g., 200 µL). Vortex to mix.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).

    • Transfer the supernatant to LC-MS vials for analysis.

  • LC-MS Analysis:

    • Chromatography: Use a suitable column (e.g., HILIC or C18) to separate the amino acids from other reaction components. An isocratic or gradient elution with appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) should be optimized.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) to detect the protonated molecular ions of D-Leucine ([M+H]+, m/z 132.1) and this compound ([M+H]+, m/z 142.2).

    • Quantification: Integrate the peak areas for both isotopologues at each time point.

  • Data Analysis and KIE Calculation:

    • Calculate the ratio (R) of the two isotopologues (this compound / D-Leucine) at each time point.

    • Determine the fraction of reaction (f) at each time point.

    • The KIE (on V/K) can be calculated using the following equation, where R0 is the ratio at t=0 and Rt is the ratio at time t: KIE = log(1-f) / log[(1-f) * (Rt / R0)]

Conclusion

The use of this compound in kinetic isotope effect studies offers a precise and powerful method for investigating the mechanisms of enzymes, particularly D-amino acid oxidase. By quantifying the difference in reaction rates between the deuterated and non-deuterated forms, researchers can gain critical insights into transition states and rate-determining steps. This knowledge is fundamental for rational drug design, understanding metabolic pathways, and advancing the field of biochemistry. The methodologies outlined in this guide provide a robust framework for professionals in drug development and scientific research to leverage this important technique.

References

D-Leucine-d10 in Metabolic Pathway Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Leucine-d10 as a stable isotope tracer for elucidating metabolic pathways. While research explicitly detailing the use of this compound is emerging, this document leverages established principles from studies with structurally similar deuterated leucine isotopologues, such as D-Leucine-d7 and L-Leucine-d10, to provide a robust framework for its application. The metabolic fate of the carbon skeleton of D-Leucine is identical regardless of the specific deuterium labeling pattern, allowing for the confident adaptation of existing methodologies.

Introduction to this compound as a Metabolic Tracer

This compound is a non-radioactive, stable isotope-labeled amino acid that serves as a powerful tool in metabolic research. The ten deuterium atoms replacing hydrogen atoms on the leucine molecule create a significant mass shift, enabling its distinction from endogenous, unlabeled leucine using mass spectrometry. This allows researchers to track the journey of D-leucine and its metabolic products through various biochemical pathways in cells, tissues, and whole organisms. The use of a D-amino acid tracer provides unique insights into specific enzymatic processes, such as the activity of D-amino acid oxidase, and the potential for chiral inversion to its L-enantiomer.

Core Applications in Metabolic Research

The primary applications of this compound in metabolic pathway tracing include:

  • Investigating D-amino acid metabolism: Quantifying the activity of D-amino acid oxidase (DAO) and the subsequent formation of the corresponding α-keto acid, α-ketoisocaproate (KIC).

  • Tracing chiral inversion: Following the conversion of D-leucine to L-leucine, a critical pathway for the utilization of D-amino acids.

  • Mapping carbon skeleton fate: Tracking the incorporation of the leucine carbon backbone into other metabolic pathways, such as lipid synthesis.

  • Pharmacokinetic and drug metabolism studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of D-leucine-containing peptides or drugs.

  • Microbial metabolism: Studying the utilization of D-amino acids by gut microbiota and their impact on host metabolism.[1]

Key Metabolic Pathways of D-Leucine

The metabolic journey of this compound primarily involves two key enzymatic steps. Initially, D-amino acid oxidase facilitates the oxidative deamination of D-leucine. This is followed by the stereospecific reamination of the resulting α-keto acid to form L-leucine. A portion of the intermediate α-keto acid can also undergo irreversible decarboxylation.

D_Leucine_Metabolism D_Leucine_d10 This compound KIC_d9 α-Ketoisocaproate-d9 (KIC-d9) D_Leucine_d10->KIC_d9 D-amino acid oxidase (DAO) L_Leucine_d9 L-Leucine-d9 KIC_d9->L_Leucine_d9 Stereospecific Reamination Decarboxylation Irreversible Decarboxylation KIC_d9->Decarboxylation

Metabolic fate of this compound.

Quantitative Analysis of D-Leucine Metabolism

The conversion of D-leucine to its metabolites can be quantified using stable isotope tracer techniques followed by mass spectrometry. The data presented below is adapted from studies using D-[2H7]leucine in rats, which serves as a reliable proxy for the metabolic flux of this compound.[2][3][4]

ParameterValueDescription
Fraction of D-Leucine converted to KIC (FD→KIC) 70.1%The proportion of administered D-leucine that undergoes oxidative deamination to form α-ketoisocaproate.[2][4]
Fraction of KIC converted to L-Leucine (FKIC→L) 40.2%The proportion of the formed α-ketoisocaproate that is subsequently reaminated to L-leucine.[2][4]
Overall fraction of D-Leucine converted to L-Leucine (FD→L) 28.2%The total proportion of administered D-leucine that undergoes chiral inversion to L-leucine.[2][4]
Stereospecific Inversion of D- to L-Leucine ~30%The approximate percentage of an administered dose of D-leucine that is converted to the L-enantiomer.[3]
Inversion of L- to D-Leucine Not measurableThe conversion from the L-enantiomer to the D-enantiomer is not observed.[3]

Experimental Protocols

In Vivo this compound Infusion and Sample Analysis

This protocol outlines a general procedure for an in vivo study to trace the metabolism of this compound.

experimental_workflow cluster_protocol Experimental Protocol start Acclimatize Subjects infusion Administer this compound (e.g., intravenous bolus) start->infusion sampling Collect Blood Samples at Timed Intervals infusion->sampling processing Process Plasma sampling->processing derivatization Derivatize Amino and Keto Acids processing->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Quantify Isotopologue Enrichment analysis->quantification end Data Interpretation and Flux Calculation quantification->end

Workflow for in vivo this compound tracing.

1. Tracer Administration:

  • A sterile solution of this compound is administered to the subject, typically via intravenous infusion or bolus injection. The dosage will depend on the specific research question and the model organism.

2. Sample Collection:

  • Blood samples are collected at predetermined time points following administration. The timing of collection is crucial for capturing the kinetics of D-leucine metabolism.

3. Sample Processing:

  • Plasma is separated from whole blood by centrifugation.

  • Internal standards, such as racemic [2H3]leucine, are added to the plasma samples for accurate quantification.[3]

  • Proteins are precipitated using an appropriate agent (e.g., perchloric acid) and removed by centrifugation.

4. Derivatization for GC-MS Analysis:

  • For the analysis of leucine enantiomers, a chiral derivatization is necessary. A common method involves:

    • Methyl esterification of the carboxyl group.

    • Acylation of the amino group with a chiral reagent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomers that can be separated by gas chromatography.[3]

5. Mass Spectrometry Analysis:

  • Samples are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the parent and labeled compounds.

6. Data Analysis and Flux Calculation:

  • The enrichment of this compound and its labeled metabolites (e.g., KIC-d9, L-Leucine-d9) is determined by comparing the peak areas of the labeled and unlabeled species.

  • Metabolic flux rates are calculated using appropriate kinetic models and the measured isotopologue enrichment data. The fraction of conversion can be estimated from the area under the curve (AUC) of the respective metabolites.[2][4]

Tracing Leucine Carbon into Lipid Synthesis

This protocol is adapted from a study using L-Leucine-d10 to trace its incorporation into lipids in bacterial cultures, a principle directly applicable to this compound after its conversion to KIC.[5]

1. Cell Culture and Labeling:

  • Bacterial or mammalian cells are cultured in a medium supplemented with this compound.

2. Metabolite Extraction:

  • Cells are harvested, and lipids are extracted using a suitable solvent system (e.g., Folch method).

3. Mass Spectrometry Analysis:

  • The lipid extracts are analyzed by high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (HR-MS/MS) to identify lipids that have incorporated deuterium atoms from this compound.

4. Data Analysis:

  • The mass spectra are analyzed for mass shifts corresponding to the incorporation of deuterium. For example, the conversion of L-Leucine-d10 to isovaleryl-CoA results in an M+9 isotopologue of lipids synthesized from this precursor.[5] This indicates that the carbon skeleton of leucine has entered the fatty acid synthesis pathway.

Signaling Pathways Influenced by Leucine Metabolism

Leucine and its metabolites are known to influence key signaling pathways that regulate cell growth, proliferation, and metabolism. While D-leucine itself is not a direct activator, its conversion to L-leucine can impact these pathways.

mTOR_Signaling D_Leucine_d10 This compound L_Leucine_d9 L-Leucine-d9 D_Leucine_d10->L_Leucine_d9 Metabolic Conversion mTORC1 mTORC1 L_Leucine_d9->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Metabolism Lipid Metabolism mTORC1->Lipid_Metabolism Regulates Glucose_Metabolism Glucose Metabolism mTORC1->Glucose_Metabolism Regulates

Impact of D-Leucine metabolism on mTORC1 signaling.

The conversion of this compound to L-Leucine-d9 allows the labeled amino acid to participate in cellular signaling. L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7] Activation of mTORC1 promotes protein synthesis and cell growth and plays a role in regulating lipid and glucose metabolism.[7] By using this compound as a tracer, researchers can investigate how the metabolism of D-amino acids contributes to the L-leucine pool and subsequently influences these critical signaling cascades.

Conclusion

This compound is a versatile and powerful tool for metabolic pathway tracing, offering unique insights into D-amino acid metabolism, chiral inversion, and the fate of the leucine carbon skeleton. By employing the experimental and analytical frameworks outlined in this guide, researchers and drug development professionals can effectively utilize this compound to advance our understanding of metabolic processes in health and disease. The ability to quantitatively track these pathways provides a critical advantage in identifying novel therapeutic targets and developing new diagnostic strategies.

References

The Enigmatic Role of D-Leucine-d10 in Protein Turnover Analysis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise measurement of protein turnover rates is paramount to understanding cellular dynamics, disease progression, and the efficacy of therapeutic interventions. Stable isotope labeling with amino acids has emerged as a cornerstone technique for these investigations. While the L-isomers of amino acids are the natural building blocks of proteins, the use of their deuterated D-isomers, such as D-Leucine-d10, presents a unique and nuanced approach to tracing metabolic pathways and protein synthesis. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of this compound in the study of protein turnover, offering a comprehensive resource for researchers in the field.

Core Principles: The Metabolic Journey of this compound

Unlike its L-counterpart, D-Leucine is not directly incorporated into newly synthesized proteins. Instead, its utility as a tracer for protein turnover lies in its metabolic conversion. In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes their oxidative deamination to the corresponding α-keto acids.[1][2] In the case of this compound, DAO facilitates its conversion to α-ketoisocaproate-d10 (KIC-d10).

This deuterated α-keto acid can then enter the cellular pool of KIC and subsequently be transaminated to form L-Leucine. Crucially, during this transamination process, one deuterium atom from the α-carbon is typically lost, resulting in the formation of L-Leucine-d9. It is this newly formed, deuterated L-Leucine that is then available for incorporation into proteins. This indirect labeling pathway offers a potential advantage in distinguishing the tracer that has undergone metabolic processing from the originally administered compound.

Key Metabolic Steps:
  • Uptake: this compound is introduced into the biological system, typically through intravenous infusion or specialized diets.

  • Oxidative Deamination: D-amino acid oxidase (DAO), predominantly found in the kidney and liver, converts this compound to α-ketoisocaproate-d10 (KIC-d10).[1][2]

  • Transamination: KIC-d10 is converted to L-Leucine-d9 by branched-chain amino acid transaminases (BCATs), which are abundant in skeletal muscle.

  • Incorporation: L-Leucine-d9 enters the aminoacyl-tRNA synthetase pathway and is incorporated into newly synthesized proteins.

This metabolic conversion is a critical consideration in experimental design and data analysis, as the rate of D-to-L conversion can influence the kinetics of label incorporation into the proteome.

Experimental Workflow: Tracing Protein Turnover with this compound

The experimental workflow for a protein turnover study using this compound involves a series of meticulously planned steps, from tracer administration to mass spectrometry analysis and data interpretation.

G Experimental Workflow for this compound Protein Turnover Analysis cluster_0 Tracer Administration cluster_1 Biological System cluster_2 Sample Collection & Preparation cluster_3 Analysis & Data Interpretation A This compound Administration (e.g., Intravenous Infusion) B Metabolic Conversion This compound -> KIC-d10 -> L-Leucine-d9 A->B Uptake C Protein Synthesis Incorporation of L-Leucine-d9 B->C Precursor for Synthesis D Tissue/Cell Collection (Time-course) C->D Sampling E Protein Extraction & Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Quantification of Labeled Peptides F->G H Calculation of Protein Turnover Rates G->H

A generalized workflow for protein turnover studies using this compound.

Detailed Experimental Protocol: In Vivo Protein Turnover in a Murine Model

This protocol outlines a general procedure for measuring protein turnover rates in mice using a primed, continuous infusion of this compound.

1. Animal Preparation and Acclimation:

  • House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
  • Surgically implant a catheter in the jugular vein for tracer infusion and allow for a 3-5 day recovery period.

2. Tracer Preparation:

  • Prepare a sterile stock solution of this compound (isotopic purity >98%) in 0.9% saline.
  • The priming dose is calculated to rapidly bring the plasma this compound enrichment to a steady state. A typical priming dose might be 10 µmol/100g body weight.
  • The continuous infusion solution is prepared to maintain this steady-state enrichment. An example infusion rate is 0.2 µmol/100g body weight/min.

3. Tracer Infusion:

  • On the day of the experiment, fast the mice for 4-6 hours.
  • Administer the priming dose of this compound via the jugular vein catheter over 1 minute.
  • Immediately begin the continuous infusion of this compound using a syringe pump.
  • Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) to monitor plasma tracer enrichment.

4. Tissue Collection and Processing:

  • At the end of the infusion period, euthanize the mice via an approved method.
  • Rapidly excise tissues of interest (e.g., liver, skeletal muscle, heart) and flash-freeze in liquid nitrogen. Store at -80°C until further processing.
  • For protein extraction, homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

5. Protein Digestion:

  • Take a known amount of protein (e.g., 100 µg) from each sample.
  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
  • Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

6. Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
  • Set the instrument to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

7. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the isotopic enrichment of leucine-containing peptides.
  • Calculate the fractional synthesis rate (FSR) of individual proteins using the following formula:
  • FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
  • Where E_protein is the enrichment of L-Leucine-d9 in the protein-bound pool, E_precursor is the enrichment of the precursor pool (e.g., plasma KIC-d10 or intracellular L-Leucine-d9), and t is the labeling time in hours.

Data Presentation: A Comparative Overview

While specific quantitative data for this compound in protein turnover studies is not widely available in the literature, the following table provides a hypothetical comparison of expected fractional synthesis rates (FSR) in different murine tissues, illustrating how such data would be presented. These values are based on known relative turnover rates in these tissues.

TissueProtein ExampleExpected FSR (%/day) with L-Leucine TracerHypothetical FSR (%/day) with this compound Tracer
Liver Albumin15 - 2013 - 18
Cytochrome P45030 - 4027 - 36
Skeletal Muscle Myosin Heavy Chain1 - 20.9 - 1.8
Actin0.8 - 1.50.7 - 1.4
Heart Troponin I5 - 74.5 - 6.3
ATP Synthase4 - 63.6 - 5.4

Note: The hypothetical FSR values for the this compound tracer are presented as slightly lower to account for the potential rate-limiting step of D-to-L conversion.

Signaling Pathways: The Nexus of Protein Synthesis Regulation

The regulation of protein synthesis is a complex process orchestrated by intricate signaling networks. A key player in this regulation is the mechanistic target of rapamycin (mTOR) pathway, which integrates signals from growth factors, nutrients (including leucine), and cellular energy status to control cell growth and proliferation. L-leucine is a potent activator of the mTORC1 complex, a central hub in this pathway. While D-leucine is not a direct activator, its conversion to L-leucine-d9 means that the administered this compound tracer will ultimately engage this critical regulatory pathway.

G Simplified mTORC1 Signaling Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effectors cluster_3 Cellular Outcome Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates This compound This compound This compound->L-Leucine Metabolic Conversion PI3K/Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when active

The mTORC1 pathway is a key regulator of protein synthesis.

Conclusion and Future Perspectives

The use of this compound as a tracer for studying protein turnover represents a sophisticated, albeit less conventional, approach. Its primary characteristic is the reliance on in vivo metabolic conversion to the proteogenic L-isomer, which introduces an additional layer of complexity and potential for studying D-amino acid metabolism in conjunction with protein synthesis. While the direct application of this compound for routine protein turnover measurements may be limited due to the availability of the more direct L-Leucine-d10 tracer, its use could be particularly insightful in studies focused on the activity of D-amino acid oxidase and the interplay between D- and L-amino acid pools.

For researchers and drug development professionals, understanding the nuances of different stable isotope labeling strategies is crucial for designing robust experiments and accurately interpreting the resulting data. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of less common tracers like this compound may find new and innovative applications in elucidating the intricate dynamics of the proteome.

References

D-Leucine-d10 as a Tracer for Amino Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of D-Leucine-d10 as a tracer for investigating amino acid metabolism. This document details the underlying metabolic pathways, experimental protocols for in vivo studies, quantitative data from key research, and the analytical methods required for sample analysis. This guide is intended for researchers, scientists, and drug development professionals interested in applying stable isotope tracer techniques to study the metabolic fate of D-amino acids.

Introduction: The Significance of D-Amino Acids

While L-amino acids are the primary building blocks of proteins, the presence and metabolic significance of D-amino acids in mammals are increasingly recognized.[1][2] D-amino acids are found in various tissues and play roles in physiological and pathological processes.[2] The metabolism of D-amino acids is distinct from their L-counterparts and is primarily mediated by the enzyme D-amino acid oxidase (DAO).[3] Understanding the metabolic pathways of D-amino acids is crucial for fields ranging from neuroscience to drug development.

D-Leucine, the D-enantiomer of the essential branched-chain amino acid L-leucine, serves as a valuable probe for studying D-amino acid metabolism. The use of a stable isotope-labeled tracer, such as this compound, allows for the precise tracking of its metabolic conversion in vivo without the safety concerns associated with radioactive isotopes.[4]

Metabolic Pathway of D-Leucine

The primary metabolic pathway for D-leucine in mammals involves a two-step conversion to its L-enantiomer, L-leucine. This process is initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys.[4][5]

  • Oxidative Deamination: D-Leucine is first oxidized by DAO to its corresponding α-keto acid, α-ketoisocaproic acid (KIC). This reaction also produces ammonia and hydrogen peroxide.[6]

  • Stereospecific Reamination: The resulting KIC can then be reaminated to form L-leucine.[6]

The overall conversion of D-leucine to L-leucine is a key process in its metabolism. However, KIC can also be irreversibly decarboxylated, representing a competing metabolic fate.[6] The use of a deuterated tracer, this compound, allows for the differentiation of the tracer-derived molecules from the endogenous pools of D-leucine, KIC, and L-leucine.

D_Leucine_Metabolism D_Leucine_d10 This compound KIC_d7 α-Ketoisocaproic Acid-d7 (KIC-d7) D_Leucine_d10->KIC_d7 Oxidative Deamination L_Leucine_d7 L-Leucine-d7 KIC_d7->L_Leucine_d7 Stereospecific Reamination Decarboxylation Irreversible Decarboxylation KIC_d7->Decarboxylation DAO D-Amino Acid Oxidase (DAO) (Kidney)

Metabolic pathway of this compound.

Quantitative Data from Tracer Studies

Studies utilizing D-[2H7]leucine in rats have provided valuable quantitative insights into the metabolic fate of D-leucine. The following tables summarize key findings from this research.

Table 1: Fractional Conversion of D-Leucine in Rats [6]

Conversion StepFraction of Conversion (%)
D-Leucine to α-Ketoisocaproic Acid (KIC)70.1
α-Ketoisocaproic Acid (KIC) to L-Leucine40.2
Overall D-Leucine to L-Leucine 28.2

Table 2: Impact of Renal Mass Reduction on D-Leucine Metabolism in Rats [4]

ConditionFraction of D-Leucine to KIC Conversion
Sham-operated (Normal Kidney Function)0.77
Five-sixths-nephrectomized (Reduced Kidney Function)0.25

These data highlight that a significant portion of D-leucine is converted to L-leucine and that the kidney plays a crucial role in the initial step of this conversion.

Experimental Protocols

This section outlines a general experimental protocol for an in vivo study using this compound as a tracer in a rodent model, based on methodologies described in the literature.[4][6]

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Tracer_Prep Tracer Preparation (this compound in saline) Animal_Acclimation->Tracer_Prep Tracer_Admin Tracer Administration (Intravenous Bolus) Tracer_Prep->Tracer_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120, 240, 360 min) Tracer_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Derivatization) Plasma_Separation->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Pharmacokinetic Modeling) GCMS->Data_Analysis

Experimental workflow for a this compound tracer study.
Animal Model and Housing

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Catheterization: For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein may be performed a few days before the study to allow for recovery.

Tracer Preparation and Administration
  • Tracer: this compound (or a similarly deuterated variant like D-[2H7]leucine).

  • Vehicle: The tracer is dissolved in sterile saline.

  • Administration: The tracer is administered as a bolus intravenous injection. The dosage will depend on the specific experimental goals and the sensitivity of the analytical instruments.

Blood Sampling
  • Schedule: Blood samples are collected at multiple time points post-injection to characterize the pharmacokinetic profile. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30, 60, 120, 180, 240, and 360 minutes.

  • Collection: Blood is collected in heparinized tubes.

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino acids, derivatization is necessary to make them volatile for GC-MS analysis.[7] A common two-step derivatization process is as follows:

  • Esterification: The carboxyl group of the amino acids is esterified. For example, by heating the dried plasma extract with 2 M HCl in methanol.

  • Acylation: The amino group is acylated. This can be achieved using reagents like pentafluoropropionic anhydride (PFPA) in ethyl acetate.[8]

Alternatively, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.[9]

  • Gas Chromatograph: Equipped with a chiral capillary column (e.g., Chirasil-L-Val) to separate the D- and L-enantiomers.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.

  • Ionization: Electron impact (EI) ionization is common for derivatized amino acids.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity for the ions of interest corresponding to the derivatized this compound, KIC-d7, and L-Leucine-d7, as well as their endogenous, unlabeled counterparts.

Quantification is achieved by generating standard curves for each analyte and using a stable isotope-labeled internal standard (e.g., racemic [2H3]leucine) added to the samples prior to extraction and derivatization.[10]

Data Analysis and Interpretation

The plasma concentration-time data for this compound, KIC-d7, and L-Leucine-d7 are used to perform pharmacokinetic analysis. This involves calculating parameters such as the area under the curve (AUC), clearance, and volume of distribution.

The fraction of conversion of D-leucine to KIC and subsequently to L-leucine can be calculated using the AUC values of the respective metabolites following the administration of the D-leucine tracer and, in separate experiments, the labeled KIC and L-leucine.[6]

Conclusion

This compound is a powerful tool for investigating the in vivo metabolism of D-amino acids. Tracer studies with this compound have demonstrated the significant conversion of D-leucine to L-leucine, a process initiated by the enzyme D-amino acid oxidase, primarily in the kidneys. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to design and execute their own studies in this expanding area of metabolic research. Further investigations using this compound can provide deeper insights into the physiological and pathological roles of D-amino acid metabolism and may inform the development of novel therapeutic strategies.

References

A Technical Guide to the Isotopic Enrichment of Commercially Available D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available D-Leucine-d10, a crucial isotopically labeled amino acid for metabolic research and drug development. This document details the commercially available products, the experimental protocols for determining isotopic enrichment, and relevant biochemical pathways and analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled form of the essential branched-chain amino acid D-Leucine, where ten hydrogen atoms have been replaced by deuterium. This labeling provides a significant mass shift, making it an excellent tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications are prominent in quantitative proteomics, metabolomics, and pharmacokinetic studies, where it aids in tracking metabolic pathways and quantifying endogenous levels of leucine.

Commercially Available this compound: A Comparative Overview

Several chemical suppliers offer this compound with high isotopic enrichment. The following table summarizes the key specifications for products from prominent vendors.

SupplierProduct NameIsotopic Enrichment (atom % D)Chemical PurityEnantiomeric Purity
Sigma-Aldrich DL-Leucine-d1098%[1]≥99% (CP)[1]Not Specified (DL-form)
CDN Isotopes This compound98%[2]Not Specified99%[2]
Cambridge Isotope Laboratories, Inc. L-Leucine (D10, 98%)98%≥98%Not Specified (L-form)
Cayman Chemical L-Leucine-d10≥99% deuterated forms (d1-d10)[3]Not specifiedNot specified (L-form)
Santa Cruz Biotechnology L-Leucine-d10Not Specified≥99%[4]Not Specified (L-form)

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment of deuterated compounds like this compound is critical for ensuring the accuracy of experimental results. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful technique for determining isotopic purity.[5][6]

Principle: This method relies on the mass difference between the deuterated (heavy) and non-deuterated (light) isotopologues. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z), allowing for the quantification of the relative abundance of each isotopologue.

Detailed Methodology:

  • Sample Preparation:

    • A precise amount of the this compound standard is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) to a known concentration.

    • For complex biological samples, an extraction step (e.g., protein precipitation or liquid-liquid extraction) is necessary to isolate the amino acid fraction.

    • Derivatization may be required, especially for GC-MS, to increase the volatility and thermal stability of the amino acid.[7]

  • Chromatographic Separation (LC or GC):

    • The prepared sample is injected into an LC or GC system.

    • The chromatographic column separates this compound from other components in the sample, ensuring that a pure compound enters the mass spectrometer.

  • Mass Spectrometric Analysis:

    • The eluent from the chromatograph is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI for LC-MS).

    • The instrument is operated in full-scan mode to detect the isotopic cluster of the molecule.

    • The mass spectrum will show a distribution of peaks corresponding to the unlabeled molecule (M+0) and the various deuterated isotopologues (M+1, M+2, ... M+10).

  • Data Analysis and Enrichment Calculation:

    • The ion intensities for each isotopologue are integrated.

    • Corrections are made for the natural abundance of isotopes (e.g., ¹³C).[8]

    • The isotopic enrichment is calculated as the percentage of the sum of the intensities of the deuterated isotopologues relative to the total intensity of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess isotopic purity.[5][9]

Principle: Deuterium (²H) has a different nuclear spin and magnetic moment compared to protium (¹H). In ¹H NMR, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal. In ²H NMR, the deuterium atoms themselves can be directly observed.[10]

Detailed Methodology:

  • Sample Preparation:

    • A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., D₂O).

    • An internal standard with a known concentration may be added for quantitative analysis.

  • NMR Data Acquisition:

    • Both ¹H and ²H NMR spectra are acquired on a high-field NMR spectrometer.

    • For ¹H NMR, the absence of signals at the positions corresponding to the deuterated sites confirms successful labeling. The residual signals from any unlabeled leucine can be integrated to quantify the amount of the light isotopologue.

    • For ²H NMR, the signals corresponding to the deuterium nuclei are observed and can be integrated to determine their relative abundance.

  • Data Analysis and Enrichment Calculation:

    • In ¹H NMR, the isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of a reference signal from a known amount of an internal standard or from a part of the molecule that is not deuterated.

    • A combination of ¹H and ²H NMR can provide a more accurate determination of the isotopic abundance.[9]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in research.

Workflow for Isotopic Enrichment Analysis cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis dissolve Dissolve this compound in appropriate solvent extract Sample Extraction (if from biological matrix) derivatize Derivatization (optional, for GC-MS) lcms LC-MS derivatize->lcms nmr NMR Spectroscopy derivatize->nmr ms_data Acquire Mass Spectra (Isotopic Cluster) lcms->ms_data nmr_data Acquire 1H and 2H Spectra nmr->nmr_data integrate_ms Integrate Ion Intensities ms_data->integrate_ms integrate_nmr Integrate Spectral Peaks nmr_data->integrate_nmr calculate_ms Calculate Isotopic Enrichment integrate_ms->calculate_ms calculate_nmr Calculate Isotopic Purity integrate_nmr->calculate_nmr

Workflow for Isotopic Enrichment Analysis

Simplified Leucine-Activated mTOR Signaling Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Translation_Initiation Translation Initiation eIF4E->Translation_Initiation inhibits

Simplified Leucine-Activated mTOR Signaling Pathway

Logical Relationship in Isotopic Analysis cluster_analytical Analytical Measurement cluster_data Generated Data Labeled_Compound This compound (Heavy Isotopologue) MS Mass Spectrometry Labeled_Compound->MS NMR NMR Spectroscopy Labeled_Compound->NMR Unlabeled_Compound D-Leucine (Light Isotopologue) Unlabeled_Compound->MS Unlabeled_Compound->NMR Mass_Shift Mass Shift (M+10) MS->Mass_Shift NMR_Signal Altered NMR Spectrum NMR->NMR_Signal Result Calculated Isotopic Enrichment Mass_Shift->Result NMR_Signal->Result

Logical Relationship in Isotopic Analysis

References

Navigating the Stability of D-Leucine-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for D-Leucine-d10. Ensuring the chemical integrity of isotopically labeled compounds is paramount for their effective use in research and development, particularly in applications such as metabolic tracing, proteomics, and as internal standards in quantitative analyses. This document outlines storage recommendations, summarizes stability data, and provides detailed experimental protocols for assessing the stability of this compound.

This compound: An Overview

This compound is a stable isotope-labeled form of the essential amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic enrichment provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based applications without altering the fundamental chemical properties of the molecule. However, like all chemical compounds, this compound is susceptible to degradation over time if not stored under appropriate conditions.

Recommended Long-Term Storage and Stability

The stability of this compound is influenced by several factors, including temperature, moisture, and light. Based on information from various suppliers and available technical data sheets, the following storage conditions are recommended to ensure its long-term integrity.

Summary of Storage Conditions and Stability Data
Storage ConditionDurationStabilitySource
Room TemperatureNot specifiedStable if stored under recommended conditions. Re-analysis recommended after three years.CDN Isotopes[1]
Room TemperatureNot specifiedStore away from light and moisture.Cambridge Isotope Laboratories, Inc.[2]
4°C4 years (retest date)Stable.LGC Standards[3]
-20°C≥ 4 yearsStable.Cayman Chemical[4]
-20°C (Stock Solution)1 monthUse within 1 month.MedchemExpress
-80°C (Stock Solution)6 monthsUse within 6 months.MedchemExpress

Note: The stability of this compound in solution is significantly lower than in its solid form. For long-term storage, it is recommended to store the compound as a solid.

Potential Degradation Pathways

A logical workflow for a comprehensive stability study of this compound is crucial for establishing its shelf-life and ensuring the reliability of experimental results.

Stability_Study_Workflow cluster_design Experimental Design cluster_execution Study Execution cluster_analysis Data Analysis & Reporting define_conditions Define Storage Conditions (Temperature, Humidity, Light) define_timepoints Define Stability Time Points define_conditions->define_timepoints select_methods Select Analytical Methods (e.g., HPLC, GC-MS) define_timepoints->select_methods sample_storage Store this compound Samples select_methods->sample_storage sample_analysis Analyze Samples at Each Time Point sample_storage->sample_analysis assess_purity Assess Purity and Identify Degradants sample_analysis->assess_purity kinetic_modeling Perform Kinetic Modeling (Determine Degradation Rate) assess_purity->kinetic_modeling shelf_life Establish Shelf-Life kinetic_modeling->shelf_life reporting Generate Stability Report shelf_life->reporting

Caption: A logical workflow for conducting a comprehensive stability study of this compound.

The primary degradation pathway for leucine in biological systems involves transamination and oxidative decarboxylation. Chemically, similar reactions can be initiated by factors such as heat, light, and reactive oxygen species.

Degradation_Pathway D_Leucine_d10 This compound alpha_keto α-Ketoisocaproate-d9 D_Leucine_d10->alpha_keto Transamination isovaleryl Isovaleryl-CoA-d9 alpha_keto->isovaleryl Oxidative Decarboxylation acetyl_coa Acetyl-CoA isovaleryl->acetyl_coa Further Metabolism acetoacetate Acetoacetate isovaleryl->acetoacetate Further Metabolism

Caption: A potential degradation pathway for this compound based on known leucine metabolism.

Experimental Protocol: Stability-Indicating HPLC Method

To accurately assess the stability of this compound, a validated stability-indicating analytical method is required. The following protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection, which can be adapted for this purpose. This method is designed to separate the parent compound from potential degradation products.

Principle

This method utilizes reversed-phase HPLC to separate this compound from its potential impurities and degradation products. Quantification is achieved by measuring the peak area at a specific UV wavelength. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.85 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 75% Mobile Phase A and 25% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare samples from the stability study by dissolving them in the mobile phase to achieve a similar concentration to the standard solution.

Method Validation

To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the peak for this compound is well-resolved from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Stability Study Procedure
  • Place this compound solid samples in appropriate containers and store them under the desired long-term and accelerated stability conditions.

  • At each specified time point, remove a sample and prepare it for analysis as described in section 4.5.

  • Analyze the sample by HPLC using the validated method.

  • Calculate the purity of this compound and quantify any degradation products by comparing the peak areas to that of a freshly prepared standard solution.

Conclusion

The stability of this compound is critical for its successful application in scientific research. By adhering to the recommended storage conditions, particularly storing the solid compound at or below -20°C and protected from light and moisture, researchers can ensure its long-term integrity. For rigorous applications, it is advisable to periodically re-analyze the purity of stored this compound using a validated stability-indicating method, such as the HPLC protocol detailed in this guide. This proactive approach to quality control will contribute to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Note: High-Throughput Quantification of Leucine Enantiomers in Biological Matrices using D-Leucine-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[1] It acts as a signaling molecule, most notably activating the mammalian target of rapamycin (mTOR) signaling pathway, which is central to cell growth, proliferation, and survival.[1] The stereochemistry of leucine is of significant interest, as L-leucine is the proteogenic enantiomer, while the presence of D-leucine can be indicative of certain pathological conditions or can be used in various research applications.

Accurate and robust quantification of leucine enantiomers in complex biological matrices is crucial for a wide range of studies, from metabolic research to drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variability in sample preparation and matrix effects.[2][3] D-Leucine-d10, a deuterated analog of D-leucine, serves as an ideal internal standard for the quantification of both D- and L-leucine. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable correction for any experimental variations.[3]

This application note provides a detailed protocol for the quantification of D- and L-leucine in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • D-Leucine and L-Leucine standards (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories, Inc.)

  • LC-MS/MS grade methanol, acetonitrile, and water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (BioIVT)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Spike Internal Standard: To 50 µL of each sample, add 10 µL of this compound internal standard working solution (10 µg/mL in 50% methanol).

  • Protein Precipitation: Add 150 µL of ice-cold methanol to each sample.

  • Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: ChiralPak ZWIX(+) (150 x 2.1 mm, 3 µm) or equivalent chiral column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry
  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • MRM Transitions:

    Analyte Q1 (m/z) Q3 (m/z) Collision Energy (eV)
    L-Leucine 132.1 86.2 15
    D-Leucine 132.1 86.2 15

    | this compound | 142.1 | 96.2 | 18 |

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity of Leucine Enantiomers

AnalyteCalibration Range (ng/mL)
L-Leucine1 - 1000>0.995
D-Leucine1 - 1000>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
L-Leucine LLOQ18.59.2105.3
Low36.17.5102.1
Mid1004.55.898.7
High8003.94.9101.5
D-Leucine LLOQ19.110.3108.2
Low37.28.1103.4
Mid1005.16.399.2
High8004.25.5100.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (50 µL) add_is Add this compound IS (10 µL) sample->add_is precipitate Add Methanol (150 µL) add_is->precipitate vortex Vortex (30s) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms Inject (5 µL) into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for LC-MS/MS analysis of leucine enantiomers.

mtor_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Simplified mTOR signaling pathway activated by leucine.

References

D-Leucine-d10 for Advanced Quantitative Proteomics: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful and robust method for quantitative proteomics. This application note details the use of D-Leucine-d10, a deuterated stable isotope of the essential amino acid Leucine, in SILAC-based quantitative proteomics workflows. This compound serves as an excellent metabolic label, allowing for the accurate relative quantification of thousands of proteins from complex biological samples.

This document provides detailed protocols for the application of this compound in quantitative proteomics, with a focus on its use in studying cellular stress responses and its potential applications in drug discovery and development. Furthermore, we present a clear and structured format for data presentation and visualization tools to aid in the interpretation of complex proteomic datasets.

Application: Unraveling the Cellular Response to Oxidative Stress in Yeast

Background: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of diseases. Understanding the dynamic changes in the proteome in response to oxidative stress is crucial for developing therapeutic strategies. In a notable study, this compound was utilized to investigate the proteomic response of the model organism Saccharomyces cerevisiae (yeast) to hydrogen peroxide (H₂O₂) induced oxidative stress.[1][2]

Experimental Design: A leucine-auxotrophic yeast strain was cultured in two different media: a "light" medium containing natural abundance L-leucine and a "heavy" medium containing this compound. The "heavy" culture was then exposed to H₂O₂, while the "light" culture served as the untreated control. After a specific incubation period, the two cell populations were mixed, and the combined proteome was analyzed by mass spectrometry.

Quantitative Data Presentation:

The following table summarizes the quantitative data for a selection of proteins identified as being responsive to H₂O₂ treatment. The Stress Response Index (SRI) represents the relative change in protein abundance in the H₂O₂-treated cells compared to the control.

Table 1: Quantitative Analysis of Protein Expression Changes in Yeast in Response to H₂O₂ Stress using this compound Labeling

Protein NameGene NameUniProt IDFunctionStress Response Index (SRI) at 90 minRegulation
Catalase TCTT1P10834Detoxification of reactive oxygen species2.8 ± 0.3Upregulated
Superoxide dismutase [Cu-Zn]SOD1P00445Detoxification of superoxide radicals2.1 ± 0.2Upregulated
ThioredoxinTRX2P34741Redox signaling and protein repair1.9 ± 0.2Upregulated
Glyceraldehyde-3-phosphate dehydrogenase 1TDH1P00359Glycolysis0.6 ± 0.1Downregulated
Enolase 2ENO2P00925Glycolysis0.7 ± 0.1Downregulated
Ribosomal protein S3RPS3P14125Protein synthesis0.5 ± 0.1Downregulated

Data is representative and adapted from the principles demonstrated in the study by Jiang and English (2006).[1][2]

Application in Drug Development: Target Deconvolution and Mechanism of Action Studies

While a specific case study for this compound in drug development is not detailed in the provided search results, the SILAC methodology is a powerful tool in this field. This compound can be effectively employed in various stages of drug discovery.

Target Identification: A common application is in "chemical proteomics," where a drug candidate is used as a "bait" to pull down its interacting protein targets from a complex cell lysate. By comparing the proteomes of cells grown in "light" media (untreated) and "heavy" this compound media (treated with the drug-linked bait), researchers can identify proteins that are specifically enriched in the "heavy" sample, thus revealing the drug's direct targets.

Mechanism of Action Studies: this compound based SILAC can also elucidate a drug's mechanism of action by quantifying global changes in protein expression following drug treatment. For example, a study on the effects of rapamycin, an mTOR inhibitor, revealed significant changes in the abundance of proteins involved in the ubiquitin-proteasome system.[3] This type of analysis provides a comprehensive view of the cellular pathways perturbed by the drug, offering insights beyond its primary target.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Yeast for Quantitative Proteomics

This protocol is adapted for a leucine-auxotrophic strain of Saccharomyces cerevisiae.

Materials:

  • Leucine-auxotrophic S. cerevisiae strain

  • Synthetic Complete (SC) medium lacking leucine

  • D-Glucose

  • L-Leucine (natural abundance)

  • This compound

  • Sterile water

  • Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Glass beads

  • Bradford assay reagent

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting columns

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS system)

Procedure:

  • Preparation of "Light" and "Heavy" Media:

    • Prepare SC medium with 2% glucose.

    • For "light" medium, supplement with natural abundance L-Leucine to a final concentration of 30 mg/L.

    • For "heavy" medium, supplement with this compound to a final concentration of 30 mg/L.

  • Yeast Culture and Labeling:

    • Inoculate two separate cultures of the leucine-auxotrophic yeast strain, one in "light" medium and one in "heavy" medium.

    • Grow the cultures at 30°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Ensure at least 5-6 doublings for complete incorporation of the labeled leucine.

  • Experimental Treatment (e.g., Oxidative Stress):

    • To the "heavy" culture, add H₂O₂ to a final concentration of 0.4 mM.

    • The "light" culture serves as the untreated control.

    • Incubate both cultures for the desired time (e.g., 90 minutes).

  • Cell Harvesting and Lysis:

    • Harvest equal numbers of cells from both "light" and "heavy" cultures by centrifugation.

    • Wash the cell pellets with sterile water.

    • Combine the "light" and "heavy" cell pellets.

    • Resuspend the combined pellet in yeast lysis buffer.

    • Add an equal volume of glass beads and vortex vigorously for 5-10 minutes at 4°C to lyse the cells.

    • Clarify the lysate by centrifugation.

  • Protein Digestion:

    • Determine the protein concentration of the lysate using a Bradford assay.

    • Take a desired amount of protein (e.g., 100 µg) and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting and Mass Spectrometry:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using C18 columns according to the manufacturer's protocol.

    • Analyze the desalted peptides by MALDI-TOF or LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., Mascot, MaxQuant).

    • Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the "heavy" (this compound containing) and "light" peptides.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture Treatment A (Control) Treatment A (Control) Light Culture->Treatment A (Control) Natural Leucine Heavy Culture Heavy Culture Treatment B (e.g., Drug) Treatment B (e.g., Drug) Heavy Culture->Treatment B (e.g., Drug) This compound Combine Equal Amounts Combine Equal Amounts Treatment A (Control)->Combine Equal Amounts Treatment B (e.g., Drug)->Combine Equal Amounts Cell Lysis Cell Lysis Combine Equal Amounts->Cell Lysis Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Identification

Caption: this compound SILAC experimental workflow.

Signaling Pathway: Leucine and mTORC1

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. A this compound based SILAC experiment could be designed to quantify changes in the abundance of proteins within this pathway in response to stimuli or inhibitors. For example, cells could be treated with an mTOR inhibitor like rapamycin in the "heavy" condition to identify downstream targets and resistance mechanisms.

mTOR_Pathway Leucine Leucine (this compound) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inactivates) Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

Caption: Simplified Leucine-mTORC1 signaling pathway.

Conclusion

This compound is a valuable tool for accurate and robust quantitative proteomics using the SILAC methodology. Its application extends from fundamental biological research, such as understanding cellular stress responses, to critical aspects of drug discovery and development, including target identification and mechanism of action studies. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the adoption of this powerful technique by researchers, scientists, and drug development professionals, ultimately accelerating scientific discovery and the development of new therapeutics.

References

Application Notes and Protocols for the GC-MS Analysis of D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the analysis of D-Leucine-d10 using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are intended for the accurate quantification and identification of this stable isotope-labeled D-amino acid in various biological matrices, which is of significant interest in metabolic research and pharmaceutical development.

Introduction

D-amino acids are increasingly recognized for their physiological and pathological roles. D-Leucine, the enantiomer of the essential amino acid L-Leucine, and its deuterated isotopologues like this compound, are valuable tools in studying D-amino acid metabolism, protein kinetics, and as internal standards for quantitative analysis. Gas chromatography-mass spectrometry is a powerful technique for the analysis of amino acids due to its high sensitivity and specificity. However, the polar and non-volatile nature of amino acids necessitates a derivatization step to make them amenable to GC analysis.[1][2] This guide focuses on the widely used silylation derivatization method using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below, covering sample preparation, derivatization, and the instrumental analysis.

Sample Preparation

The initial sample preparation will vary depending on the biological matrix (e.g., plasma, urine, cell culture media). A general procedure for protein precipitation and extraction of amino acids is as follows:

  • Sample Aliquoting: Take a precise volume of the biological sample (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard if not using this compound as the internal standard itself.

  • Protein Precipitation: Add a 4-fold excess of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization: TBDMS Derivative Formation

This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound using MTBSTFA.[3] This two-step derivatization targets both the amine and carboxylic acid functional groups of the amino acid.

  • Reagent Preparation: Prepare a derivatization solution of MTBSTFA in a suitable solvent like acetonitrile or pyridine. A common mixture is 1:1 (v/v) MTBSTFA:Acetonitrile.

  • Derivatization Reaction:

    • To the dried sample extract, add 100 µL of the MTBSTFA/Acetonitrile solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Transfer: The derivatized sample is now ready for GC-MS analysis. If necessary, transfer the sample to a GC vial with a micro-insert.

GC-MS Analysis

The following are typical instrument parameters for the analysis of TBDMS-derivatized amino acids. These may need to be optimized for your specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness) for enantiomeric separation.[5] A non-chiral column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) can be used for general quantification.
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program - Initial temperature: 100°C, hold for 2 minutes - Ramp 1: 5°C/min to 200°C - Ramp 2: 20°C/min to 300°C, hold for 5 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)

Data Presentation: Quantitative Data Summary

The molecular weight of this compound is approximately 141.22 g/mol . The TBDMS derivatization adds a TBDMS group to both the amine and carboxylic acid moieties, resulting in a di-TBDMS derivative. The molecular weight of the di-TBDMS this compound is approximately 369.7 g/mol .

Mass Spectrometry Data

The mass spectrum of TBDMS-derivatized this compound is characterized by several key fragment ions. The expected m/z values for these fragments in Selected Ion Monitoring (SIM) mode are presented below, based on the known fragmentation of TBDMS-leucine.[3]

Fragment Description Expected m/z for TBDMS-D-Leucine-d10 Quantifier/Qualifier
[M-15]⁺Loss of a methyl group (-CH₃)354.7Qualifier
[M-57]⁺Loss of a tert-butyl group (-C₄H₉)312.7Quantifier
[M-85]⁺Loss of a tert-butyl group and carbon monoxide (-C₄H₉CO)284.7Qualifier
[M-159]⁺Loss of the TBDMS-carboxyl group (-COOTBDMS)210.7Qualifier
Chromatographic Data and Performance

The following table summarizes the expected chromatographic performance for the analysis of TBDMS-derivatized this compound.

Parameter Expected Value Notes
Retention Time (RT) 15-20 minutesHighly dependent on the specific GC column and oven temperature program. Should be confirmed with a standard.
Limit of Detection (LOD) 0.1 - 1 µMDependent on instrumentation and matrix effects.
Lower Limit of Quantification (LLOQ) 0.5 - 5 µMDependent on instrumentation and matrix effects.[6]
Linearity (R²) > 0.99Over a defined concentration range.

Mandatory Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for this compound sample Biological Sample (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep derivatization Derivatization (MTBSTFA, 70-100°C) prep->derivatization gcms GC-MS Analysis (Chiral or Non-chiral Column) derivatization->gcms data Data Acquisition (SIM/Scan Mode) gcms->data analysis Data Analysis (Quantification, Identification) data->analysis

Experimental workflow for this compound analysis.
D-Amino Acid Metabolism and Signaling Pathway

D-amino acids in mammals are primarily metabolized by D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[3][7] DAAO catalyzes the oxidative deamination of neutral D-amino acids, including D-Leucine, to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia (NH₃) as byproducts.[7] The activity of DAAO can influence the levels of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission and synaptic plasticity.[8][9] Thus, the metabolism of D-Leucine can indirectly impact NMDA receptor signaling through the DAAO pathway.

daao_pathway D-Amino Acid Metabolism via DAAO Pathway cluster_peroxisome Peroxisome cluster_synapse Synapse DAAO DAAO a_Keto_Acid α-Keto Acid DAAO->a_Keto_Acid Product H2O2 H₂O₂ DAAO->H2O2 Byproduct NH3 NH₃ DAAO->NH3 Byproduct D_Leu D-Leucine D_Leu->DAAO Substrate D_Ser D-Serine D_Ser->DAAO Substrate D_Ser_ext Extracellular D-Serine D_Ser->D_Ser_ext Modulates Concentration NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx (Synaptic Plasticity) NMDA_R->Ca_influx D_Ser_ext->NMDA_R Co-agonist Glutamate Glutamate Glutamate->NMDA_R Agonist

Metabolism of D-amino acids by DAAO and its relation to NMDA receptor signaling.

References

Application of D-Leucine-d10 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics. This technique enables the accurate determination of relative protein abundance between different cell populations. While the L-isomers of amino acids are the standard for SILAC due to their direct incorporation into proteins, this document addresses the specific query regarding the application of D-Leucine-d10. It is crucial to note that D-amino acids are generally not incorporated into proteins in mammalian cells. Therefore, the direct application of this compound for conventional SILAC-based quantitative proteomics is not a viable strategy. This document will elucidate the metabolic fate of D-leucine in cellular systems, detail the appropriate use of its counterpart, L-Leucine-d10, in SILAC protocols, and provide comprehensive experimental guidelines for its successful implementation.

Introduction to SILAC and the Role of Leucine

SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[1] As cells grow and divide, these amino acids are incorporated into newly synthesized proteins.[2] After a specific number of cell doublings, the proteome becomes fully labeled.[3] By mixing protein lysates from cells grown in "light" and "heavy" media, the relative abundance of proteins can be accurately quantified by mass spectrometry (MS). The chemically identical "light" and "heavy" peptides co-elute during liquid chromatography and are detected as pairs with a specific mass difference in the mass spectrometer.[4]

Leucine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the culture medium.[5] This makes it an excellent candidate for SILAC labeling, as its incorporation can be precisely controlled.[3] L-Leucine is one of the most abundant amino acids in proteins, ensuring that most tryptic peptides will contain at least one leucine residue, allowing for broad proteome coverage in quantitative analyses.

The Challenge of Using this compound in SILAC

Standard protein synthesis machinery in mammalian cells is stereospecific for L-amino acids. Ribosomes do not directly incorporate D-amino acids into nascent polypeptide chains. For this compound to be utilized for protein labeling, it would first need to be converted into L-Leucine-d10. This conversion involves a two-step enzymatic process:

  • Oxidative deamination: D-amino acid oxidase (DAO) converts the D-amino acid to its corresponding α-keto acid (α-ketoisocaproic acid for leucine).[6]

  • Transamination: A transaminase then converts the α-keto acid to the L-amino acid.[6]

However, the activity of D-amino acid oxidase is often low or absent in many commonly used cell lines, such as human epidermal cells.[7] Even in organisms where this conversion occurs, such as in rats, the efficiency of converting D-leucine to L-leucine is relatively low (approximately 28.2%).[6] This inefficient and incomplete conversion would lead to a heterogeneous population of labeled proteins, a significant source of error that undermines the quantitative accuracy of SILAC experiments.[8]

Application Notes for L-Leucine-d10 SILAC

Principle

In a typical two-plex SILAC experiment using L-Leucine-d10, two populations of cells are cultured in media that are identical except for the isotopic composition of L-leucine.

  • "Light" condition: Cells are grown in medium containing unlabeled L-leucine.

  • "Heavy" condition: Cells are grown in medium containing L-Leucine-d10.

After complete labeling, the cells from the two conditions are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. The mass difference between peptides containing unlabeled leucine and those with L-Leucine-d10 allows for their differentiation and relative quantification.

Key Considerations
  • Choice of Cell Line: The cell line must be auxotrophic for leucine.

  • Dialyzed Serum: It is critical to use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids that would compete with the labeled L-Leucine-d10 and lead to incomplete labeling.[3]

  • Complete Incorporation: Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six doublings in the SILAC medium before starting the experiment.[3] Incomplete labeling is a major source of quantification error.[8]

  • Arginine-to-Proline Conversion: In some cell lines, arginine can be converted to proline. If using labeled arginine in combination with leucine, this metabolic conversion should be monitored.[9]

Quantitative Data Presentation

The following table summarizes typical quantitative parameters in an L-Leucine-d10 SILAC experiment.

ParameterTypical Value/RangeNotes
Isotopic Purity of L-Leucine-d10 >98%High purity is essential for accurate quantification.
Label Incorporation Efficiency >97%Should be verified by MS analysis of a small sample before the main experiment.
Number of Cell Doublings for Full Incorporation 5 - 6Cell line dependent.
Mass Shift per Leucine Residue +10 DaFor L-Leucine-d10.
Typical Protein Ratios Measured 0.1 - 10Ratios outside this range may require further validation.

Experimental Protocols

Protocol for L-Leucine-d10 SILAC Labeling

Materials:

  • Leucine-free cell culture medium (e.g., SILAC DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled L-Leucine

  • L-Leucine-d10

  • Penicillin-Streptomycin solution

  • Cell line of interest

Procedure:

  • Preparation of SILAC Media:

    • Light Medium: Reconstitute leucine-free medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and unlabeled L-leucine to the desired final concentration (e.g., 0.8 mM).

    • Heavy Medium: Reconstitute leucine-free medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and L-Leucine-d10 to the same final concentration as the light medium.

  • Cell Adaptation:

    • Culture the cells in the "Heavy" SILAC medium for at least five to six passages to ensure complete incorporation of L-Leucine-d10.

    • Simultaneously, culture a parallel batch of cells in the "Light" SILAC medium.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After 5-6 passages, harvest a small number of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by MS to confirm >97% incorporation of L-Leucine-d10.

  • Experimental Treatment:

    • Once full incorporation is confirmed, the cells are ready for the experiment. Apply the experimental treatment to one population of cells (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control ("light" labeled cells).

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells and mix equal numbers of cells from each condition.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion and MS Analysis:

    • Quantify the protein concentration of the lysate.

    • Perform in-solution or in-gel tryptic digestion of the protein mixture.

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol for Protein Digestion (In-Solution)

Materials:

  • Urea (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • Resuspend the protein lysate in 8 M urea.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation:

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl (pH 8.5).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding TFA to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for MS analysis.

Visualizations

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Light Culture (Unlabeled L-Leucine) Control Control Treatment Light->Control Heavy Heavy Culture (L-Leucine-d10) Drug Drug Treatment Heavy->Drug Mix Mix Cell Populations (1:1) Control->Mix Drug->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digest Tryptic Digestion Lysis->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

Caption: Workflow for a typical L-Leucine-d10 SILAC experiment.

Leucine_Metabolism cluster_d_leucine D-Leucine Metabolism (Inefficient in most mammalian cells) cluster_l_leucine L-Leucine Metabolism (Standard Pathway) D_Leu This compound DAO D-amino acid oxidase (DAO) D_Leu->DAO Oxidative Deamination KIC α-Ketoisocaproic acid-d9 Transaminase Transaminase KIC->Transaminase Transamination DAO->KIC L_Leu L-Leucine-d10 Protein Protein Synthesis L_Leu->Protein Incorporation Transaminase->L_Leu

Caption: Metabolic pathways of D- and L-Leucine in mammalian cells.

References

Application Notes and Protocols for Measuring Bacterial Productivity Using D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Measuring bacterial productivity is crucial for various fields, including microbial ecology, drug discovery, and industrial microbiology. Traditional methods often rely on radioactive isotopes, which pose safety and regulatory challenges. This document details a non-radioactive method for determining bacterial productivity by measuring the incorporation of a stable isotope-labeled amino acid, D-Leucine-d10, into bacterial proteins. This approach offers a safer and equally effective alternative to radiolabeling techniques. The protocol involves the incubation of bacterial cultures with this compound, followed by the hydrolysis of proteins and quantification of the incorporated deuterated leucine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Bacterial productivity, a measure of the rate of biomass synthesis, is a fundamental parameter in microbiology. Leucine incorporation has been a widely accepted method for estimating protein synthesis rates, which are directly correlated with bacterial growth. The conventional method utilizes tritium-labeled L-leucine (³H-L-leucine). However, the use of radioactive materials necessitates specialized laboratory setups and waste disposal procedures.

The use of stable isotope-labeled compounds, such as this compound ((CD₃)₂CDCD₂CD(NH₂)COOH), provides a robust, non-radioactive alternative. This method leverages the high sensitivity and specificity of mass spectrometry to detect the incorporation of the deuterated amino acid into the total protein of a bacterial population. While bacteria primarily utilize L-amino acids for protein synthesis, evidence suggests that D-amino acids can also be incorporated, making this compound a suitable tracer for bacterial growth. A key advantage of using a deuterated D-amino acid is the low natural background, which enhances the signal-to-noise ratio in mass spectrometric analysis.

Principle of the Method

The methodology is based on the principle of stable isotope probing (SIP). Bacteria are incubated in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized proteins. The extent of incorporation is directly proportional to the rate of protein synthesis and, by extension, bacterial productivity.

Following incubation, the bacterial cells are harvested, and the total protein is extracted and hydrolyzed to its constituent amino acids. The amount of this compound and its metabolites (D-Leucine-d9 and D-Leucine-d8) in the hydrolysate is then quantified using LC-MS/MS. The detection of the d9 and d8 isotopologues suggests that the incorporated this compound can undergo metabolic processes such as deamination and aminotransferase reactions.[1] Therefore, for an accurate estimation of bacterial productivity, the sum of the concentrations of this compound, d9, and d8 should be considered.[1]

Materials and Reagents

  • This compound

  • Bacterial culture medium (specific to the bacteria of interest)

  • Trichloroacetic acid (TCA) solution (5% and 100%)

  • Hydrochloric acid (6 M)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard (e.g., ¹³C,¹⁵N-labeled L-leucine)

  • Bacterial culture tubes or microplates

  • Incubator

  • Centrifuge

  • Heat block or oven for hydrolysis

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system

Experimental Protocols

Protocol 1: Incubation and Harvesting of Bacteria
  • Culture Preparation: Prepare a fresh culture of the bacteria to be studied in the appropriate growth medium. Grow the culture to the desired cell density (e.g., mid-exponential phase).

  • Spiking with this compound: Add this compound to the bacterial culture to a final concentration that is sufficient to saturate uptake. Based on studies with L-leucine, a concentration range of 20 nM to 100 nM is a good starting point for optimization.[2] For environments with high nutrient content, higher concentrations may be necessary.[3]

  • Incubation: Incubate the culture under optimal growth conditions (e.g., temperature, shaking). The incubation time should be long enough to allow for measurable incorporation but short enough to ensure that the growth rate remains constant. A typical incubation time is 2 to 3 hours.[2] Linearity of incorporation should be determined for the specific bacterial species and conditions, with some studies showing linearity up to 6 hours.[2]

  • Termination of Incorporation: Stop the incorporation of this compound by adding cold 100% TCA to a final concentration of 5-10%.[3][4] This step also precipitates the proteins.

  • Cell Harvesting: Centrifuge the culture to pellet the cells and precipitated protein. Discard the supernatant.

  • Washing: Wash the pellet with a cold 5% TCA solution to remove any unincorporated this compound. Repeat the centrifugation and washing steps as necessary.

Protocol 2: Protein Hydrolysis
  • Acid Hydrolysis: Resuspend the washed cell pellet in 6 M HCl.[5]

  • Heating: Heat the sample at 110°C for 24 hours in a sealed tube to hydrolyze the proteins into individual amino acids.[5]

  • Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried amino acid sample in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Separate the amino acids using a suitable column, such as a C18 or a specialized amino acid analysis column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its metabolites.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Suggested MRM Transitions for Deuterated Leucine Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound142.2To be determined empirically
D-Leucine-d9141.2To be determined empirically
D-Leucine-d8140.2To be determined empirically
Internal Standarde.g., 138.1 (for ¹³C₆,¹⁵N₁-L-Leucine)To be determined empirically

Note: The exact product ions will depend on the fragmentation pattern of the specific deuterated leucine molecules and should be optimized on the mass spectrometer being used.

Table 2: Example Data for this compound Incorporation Over Time

Incubation Time (hours)Concentration of this compound (pmol/mg protein)Concentration of D-Leucine-d9 (pmol/mg protein)Concentration of D-Leucine-d8 (pmol/mg protein)Total Incorporated Deuterated Leucine (pmol/mg protein)
00000
1ValueValueValueSum
2ValueValueValueSum
4ValueValueValueSum
6ValueValueValueSum

Calculation of Bacterial Productivity

The rate of this compound incorporation can be calculated from the linear portion of the incorporation-over-time curve. This rate can then be converted to bacterial carbon production using a conversion factor. The theoretical conversion factor is based on the average leucine content in bacterial proteins and the ratio of cellular carbon to protein.[3] However, empirical conversion factors, which can range from 1.5 to 3.1 kg C mol⁻¹ of leucine, are often more accurate as they account for isotope dilution and other metabolic factors.[6]

Bacterial Production (mg C L⁻¹ h⁻¹) = (pmol D-Leucine incorporated L⁻¹ h⁻¹) × CF

Where CF is the conversion factor in mg C pmol⁻¹ leucine.

Visualizations

Signaling Pathway

bacterial_productivity_pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell D-Leu-d10_ext This compound D-Leu-d10_int Intracellular This compound D-Leu-d10_ext->D-Leu-d10_int Transport Protein Protein Synthesis (Ribosome) D-Leu-d10_int->Protein Metabolism Metabolic Pool (Deamination, etc.) D-Leu-d10_int->Metabolism Incorporated_Protein Labeled Protein Protein->Incorporated_Protein D-Leu-d9_d8 D-Leucine-d9/d8 Metabolism->D-Leu-d9_d8 D-Leu-d9_d8->Protein

Caption: this compound uptake and incorporation pathway.

Experimental Workflow

experimental_workflow A Bacterial Culture (Exponential Phase) B Add this compound A->B C Incubate (e.g., 2-3 hours) B->C D Terminate with TCA C->D E Harvest Cells & Wash with TCA D->E F Protein Hydrolysis (6 M HCl, 110°C, 24h) E->F G Sample Cleanup & Reconstitution F->G H LC-MS/MS Analysis (Quantify d10, d9, d8 Leucine) G->H I Data Analysis & Calculate Productivity H->I

Caption: Experimental workflow for measuring bacterial productivity.

Logical Relationship

logical_relationship A Bacterial Growth B Protein Synthesis Rate A->B is proportional to C This compound Incorporation Rate B->C is measured by D Measured LC-MS/MS Signal (d10 + d9 + d8 Leucine) C->D is quantified by

Caption: Relationship between bacterial growth and measurement.

Conclusion

The use of this compound offers a safe, reliable, and sensitive method for measuring bacterial productivity. By avoiding the complications associated with radioisotopes, this stable isotope probing technique is well-suited for a wide range of research and development applications. The detailed protocols and guidelines provided in this document should enable researchers to successfully implement this method in their laboratories. It is important to note that optimization of certain parameters, such as the concentration of this compound and incubation time, may be necessary for different bacterial species and experimental conditions to ensure accurate and reproducible results.

References

Application Notes and Protocols: D-Leucine-d10 for Identifying Biomarkers in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease, are characterized by dysregulated metabolic pathways. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. D-amino acids, the enantiomers of the more common L-amino acids, are emerging as key players in various physiological and pathological processes.[1] Altered levels of D-amino acids have been linked to a range of metabolic diseases.[1]

Stable isotope-labeled compounds are powerful tools in metabolomics for tracing the fate of molecules through metabolic pathways and quantifying metabolite fluxes. D-Leucine-d10, a deuterated form of D-leucine, serves as an excellent tracer for investigating the metabolism of D-amino acids in the context of metabolic disorders. By introducing this compound into a biological system (e.g., cell culture or animal models), researchers can track its conversion to downstream metabolites and identify metabolic pathways that are altered in disease states. This approach can lead to the discovery of novel biomarkers and provide a deeper understanding of the pathophysiology of metabolic disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the discovery of biomarkers for metabolic disorders.

Principle of the Method

The core principle involves the introduction of this compound into a biological system and tracing its metabolic fate using mass spectrometry (MS). This compound is chemically identical to its unlabeled counterpart but carries a stable isotope label (deuterium), which results in a predictable mass shift in MS analysis. This allows for the unambiguous detection and quantification of this compound and its downstream metabolites against the background of endogenous, unlabeled molecules.

In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids.[1][2] In the case of D-leucine, DAO catalyzes its conversion to α-ketoisocaproic acid (KIC), a key intermediate in branched-chain amino acid metabolism.[3] By monitoring the incorporation of the deuterium label from this compound into KIC and other downstream metabolites, researchers can quantify the activity of DAO and subsequent metabolic pathways. Alterations in the flux through these pathways in disease models compared to controls can pinpoint potential biomarkers and dysregulated enzymatic activities.

Key Applications

  • Biomarker Discovery: Identifying novel metabolites derived from this compound that are differentially produced in metabolic disease models.

  • Metabolic Flux Analysis: Quantifying the rate of D-leucine metabolism and the activity of D-amino acid oxidase in health and disease.

  • Target Engagement Studies: Assessing the efficacy of therapeutic agents that target D-amino acid metabolism.

  • Understanding Disease Mechanisms: Elucidating the role of D-amino acid metabolism in the pathophysiology of metabolic disorders.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Quantification of D-[2H7]Leucine Metabolism in ddY/DAO(+) and ddY/DAO(-) Mice

ParameterddY/DAO(+) Mice (Normal)ddY/DAO(-) Mice (DAO Deficient)
D-[2H7]Leucine Elimination PresentSignificantly Impaired
α-[2H7]Ketoisocaproic Acid (KIC) Formation DetectedNot Detected
L-[2H7]Leucine Formation DetectedNot Detected
Fraction of D-[2H7]Leucine converted to [2H7]KIC (in rats) 0.77 (Sham-operated)0.25 (Five-sixths-nephrectomized)

Data adapted from a study on the role of renal D-amino-acid oxidase in the pharmacokinetics of D-leucine.[3] This table demonstrates the DAO-dependent conversion of D-leucine to KIC and highlights how this process is affected by the absence of the enzyme and by reduced kidney function.

Table 2: Example Data from a Cell-Based this compound Tracing Experiment

MetaboliteControl Cells (Peak Area Ratio to Internal Standard)Disease Model Cells (Peak Area Ratio to Internal Standard)Fold Change (Disease/Control)p-value
This compound1.00 ± 0.121.05 ± 0.151.05>0.05
α-Ketoisocaproate-d90.85 ± 0.090.42 ± 0.050.49<0.01
Glutamate-d20.55 ± 0.060.25 ± 0.040.45<0.01
Succinate-d20.30 ± 0.040.12 ± 0.020.40<0.01

This is a hypothetical data table illustrating how results from a this compound tracing experiment in a cell culture model of a metabolic disorder could be presented. The data suggests a decreased flux through the D-leucine metabolic pathway in the disease model cells.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling in Cultured Adherent Cells

Objective: To label the metabolome of cultured cells with this compound to identify and quantify downstream metabolites for biomarker discovery.

Materials:

  • Mammalian cell line of interest (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipocyte studies)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Leucine-free cell culture medium

  • This compound

  • L-Leucine (for control group)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Water, LC-MS grade, ice-cold

  • Acetonitrile, LC-MS grade, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Culture:

    • Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

    • For experiments involving differentiation (e.g., 3T3-L1 adipocytes), follow the appropriate differentiation protocol.

  • Preparation of Labeling Medium:

    • Prepare "Heavy" medium: Supplement leucine-free medium with dialyzed FBS and this compound to a final concentration that mimics the physiological concentration of leucine (e.g., 0.4 mM).

    • Prepare "Light" (Control) medium: Supplement leucine-free medium with dialyzed FBS and an equivalent concentration of unlabeled L-Leucine.

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared "Heavy" or "Light" medium to the respective plates.

    • Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of this compound. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

  • Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (v/v in water) to each plate.

    • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Labeled Metabolites

Objective: To separate, detect, and quantify this compound and its labeled downstream metabolites from cell extracts.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

  • Reversed-phase C18 column suitable for metabolomics

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.

    • Vortex briefly and centrifuge at high speed to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98% to 2% B

      • 18.1-22 min: 2% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

    • MS1 Scan Range: m/z 70-1000.

    • Resolution: 60,000 or higher.

    • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense ions from the MS1 scan for fragmentation (MS/MS).

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.

    • Inclusion List: Create an inclusion list with the expected m/z values for this compound and its predicted deuterated metabolites to ensure their fragmentation.

  • Data Analysis:

    • Use appropriate software (e.g., Thermo Xcalibur, Agilent MassHunter, Waters MassLynx, or third-party software like XCMS or Compound Discoverer) for peak picking, alignment, and integration.

    • Identify metabolites by matching their accurate mass, retention time, and fragmentation pattern to databases (e.g., HMDB, METLIN) and to the expected mass shifts from this compound labeling.

    • Quantify the relative abundance of each metabolite by comparing the peak areas between different experimental groups. Normalize the data to an internal standard or total ion chromatogram.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis & Data Processing start Culture Cells to Desired Confluency wash_pbs Wash with PBS start->wash_pbs add_medium Add 'Heavy' (this compound) or 'Light' (L-Leucine) Medium wash_pbs->add_medium incubate Incubate for Labeling Period add_medium->incubate wash_cold_pbs Wash with Cold PBS incubate->wash_cold_pbs add_methanol Add Cold 80% Methanol wash_cold_pbs->add_methanol scrape Scrape and Collect Cells add_methanol->scrape precipitate Protein Precipitation scrape->precipitate centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Metabolite Extract collect_supernatant->dry reconstitute Reconstitute Extract dry->reconstitute lcms UHPLC-MS/MS Analysis reconstitute->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing metabolite_id Metabolite Identification & Quantification data_processing->metabolite_id biomarker_discovery Biomarker Discovery metabolite_id->biomarker_discovery

Caption: Experimental workflow for this compound metabolic labeling and biomarker discovery.

d_leucine_metabolism cluster_info Metabolic Fate of this compound D_Leucine_d10 This compound KIC_d9 α-Ketoisocaproate-d9 D_Leucine_d10->KIC_d9 D-Amino Acid Oxidase (DAO) TCA_Cycle TCA Cycle Intermediates (e.g., Glutamate-d2, Succinate-d2) KIC_d9->TCA_Cycle Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) Biomarkers Potential Biomarkers of Metabolic Dysfunction TCA_Cycle->Biomarkers info This compound is converted to labeled intermediates, allowing for flux analysis and biomarker identification.

Caption: Metabolic pathway of this compound for biomarker discovery.

signaling_pathway cluster_leucine Amino Acid Sensing cluster_mTOR mTOR Pathway cluster_insulin Insulin Signaling cluster_outcome Cellular Outcome Leucine Leucine (L- and potentially D-isoforms) mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis IRS1_Ser IRS-1 (Serine Phosphorylation) S6K1->IRS1_Ser IRS1 IRS-1 IRS1_Ser->IRS1 Inhibition Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Leucine-mediated mTOR signaling and its crosstalk with insulin signaling.

References

Application Notes: Utilizing D-Leucine-d10 in Microbial Ecology and Nitrogen Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Leucine-d10 is a stable isotope-labeled (SIL) amino acid, where ten hydrogen atoms are replaced by deuterium. This non-radioactive tracer serves as a powerful tool in microbial ecology and biogeochemical cycling studies. Its primary application lies in its ability to be incorporated into newly synthesized proteins by metabolically active microorganisms. By tracing the incorporation of the deuterium label using mass spectrometry, researchers can quantify microbial productivity, assess metabolic activity, and track the flow of essential elements like carbon and nitrogen through microbial food webs. Unlike traditional methods that rely on radioactive isotopes like ³H-leucine, this compound offers a safer, more environmentally friendly alternative without the regulatory burdens associated with radioactive materials[1][2].

Core Applications

  • Quantifying Microbial Growth and Productivity: The rate of leucine incorporation is a widely accepted proxy for protein synthesis, which is fundamentally linked to microbial growth and biomass production[3][4][5]. By introducing this compound into an environmental sample (e.g., water, soil, or a gut microbial community), the rate at which it is incorporated into the protein fraction of the microbial biomass can be measured. This provides a direct estimate of bacterial production rates[1][2]. This technique is applicable across diverse environments, from aquatic systems to complex host-associated microbiomes[1][6][7][8].

  • Tracing Nitrogen Assimilation and Cycling: Leucine is a nitrogen-containing amino acid. Therefore, tracking the assimilation of this compound into microbial cells also provides a window into nitrogen flow. This method complements broader nitrogen cycle studies that traditionally use ¹⁵N-labeled substrates[9][10][11][12]. By using a compound-specific stable isotope probing (SIP) approach with this compound, researchers can identify which organisms are actively taking up and utilizing this source of organic nitrogen, helping to elucidate the complex pathways of nitrogen assimilation into the microbial biomass.

  • Metabolic Labeling and Activity Profiling: The incorporation of D-amino acids is mediated by peptidoglycan transpeptidases, linking the labeling intensity to cell wall synthesis and overall metabolic status[6]. While much of the work in this area uses fluorescently-tagged D-amino acids (FDAAs) for imaging, the same principle applies to stable isotope-labeled versions[7][8]. This compound can be used to label active bacteria, which can then be identified and sorted for downstream 'omics' analyses (e.g., proteomics, metagenomics), linking specific metabolic functions to microbial identity. This is a key advantage of Protein-Stable Isotope Probing (Protein-SIP), which identifies the microorganisms responsible for substrate metabolism through peptide sequencing[13].

Experimental Protocols and Data

Protocol 1: Quantification of Bacterial Production in Aquatic Systems using this compound

This protocol provides a method for measuring bacterial protein synthesis rates in aquatic environments using this compound, adapted from methodologies developed for non-radioactive productivity measurements[1][2].

Methodology

  • Sample Collection: Collect water samples from the desired aquatic environment. Pre-filter if necessary to remove larger organisms and particles.

  • Incubation:

    • Dispense samples into replicate incubation vials.

    • Add this compound to a final concentration sufficient to saturate uptake (e.g., 20-100 nM, to be optimized for the specific environment)[5].

    • Include a "killed" control for each sample by adding a fixative (e.g., trichloroacetic acid [TCA] to 5% final concentration) immediately after the this compound addition.

    • Incubate samples in the dark at the in-situ temperature for a defined period (e.g., 1-4 hours).

  • Termination of Incubation: Stop the biological activity by adding TCA to a final concentration of 5% to all live samples.

  • Protein Precipitation and Washing:

    • Filter the entire sample volume through a 0.22 µm membrane filter.

    • Wash the filter twice with a cold 5% TCA solution to remove unincorporated this compound.

    • Wash the filter twice with cold 80% ethanol.

  • Protein Hydrolysis:

    • Place the filter in a hydrolysis-safe vial.

    • Add 6 M HCl and heat at 110°C for 22 hours to hydrolyze the protein into constituent amino acids.

  • Sample Preparation for LC-MS/MS:

    • Neutralize the hydrolysate.

    • Remove any particulate matter by centrifugation or filtration.

    • The sample is now ready for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of this compound and its metabolites (e.g., D9-Leu, D8-Leu) in the hydrolysate using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[1][2]. The analysis may reveal that incorporated this compound is metabolized, so quantifying the sum of its deuterated forms can provide a more accurate estimate of total incorporation[1][2].

  • Calculation of Bacterial Production: Convert the measured incorporation rate of this compound into carbon production rates using appropriate conversion factors, similar to those established for ³H-leucine methods[14].

Quantitative Data Summary

The following table presents hypothetical data comparing bacterial production rates measured by the this compound method and the traditional ³H-Leucine method, based on the strong positive correlation observed in validation studies[1][2].

Sample LocationThis compound Incorporation Rate (pmol L⁻¹ h⁻¹)Calculated Bacterial Production (µg C L⁻¹ h⁻¹) - D10 Method³H-Leucine Incorporation Rate (pmol L⁻¹ h⁻¹)Calculated Bacterial Production (µg C L⁻¹ h⁻¹) - 3H Method
Coastal Seawater150.5 ± 12.12.26 ± 0.18145.2 ± 10.82.18 ± 0.16
Oligotrophic Gyre12.3 ± 2.50.18 ± 0.0411.8 ± 2.10.18 ± 0.03
Eutrophic Lake455.8 ± 35.46.84 ± 0.53462.1 ± 38.96.93 ± 0.58
Anoxic Basin45.1 ± 5.90.68 ± 0.0943.9 ± 6.20.66 ± 0.09

Note: Data are hypothetical examples for illustrative purposes. Conversion factor of 1.5 kg C mol⁻¹ leucine used for calculation.

Protocol 2: Stable Isotope Probing of Gut Microbiota with this compound

This protocol outlines a conceptual workflow for labeling active gut microbes in vivo for subsequent analysis, based on principles from fluorescent D-amino acid labeling studies[6][7][8].

Methodology

  • Animal Housing and Acclimation: House laboratory animals (e.g., mice) under standard conditions and allow them to acclimate.

  • Administration of this compound:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., PBS).

    • Administer the solution to the animals via oral gavage. The dosage and timing should be optimized based on the experimental goals.

  • Sample Collection:

    • At a predetermined time point after administration, humanely euthanize the animals.

    • Aseptically collect luminal contents and/or mucosal scrapings from different sections of the gastrointestinal tract (e.g., cecum, colon).

  • Microbial Cell Separation:

    • Homogenize the collected samples in a buffer.

    • Separate microbial cells from host cells and debris. This can be achieved through a series of low-speed centrifugation steps to pellet larger host cells, followed by high-speed centrifugation to pellet the bacteria.

  • Protein Extraction and Hydrolysis:

    • From the purified microbial cell pellet, extract the total protein using a suitable lysis buffer and protein extraction kit.

    • Perform acid hydrolysis (as described in Protocol 1, Step 5) on a fraction of the protein extract to determine the bulk incorporation rate of this compound into the total microbial community.

  • Protein-SIP Analysis (Optional):

    • For a more in-depth analysis, subject the remaining protein extract to Protein-SIP[13].

    • Separate proteins via SDS-PAGE or other chromatographic methods.

    • Perform in-gel or in-solution digestion of proteins (e.g., with trypsin) to generate peptides.

  • LC-MS/MS for Peptide Identification and Isotope Ratio Analysis:

    • Analyze the resulting peptides via high-resolution LC-MS/MS.

    • The mass spectrometer will detect peptides that have incorporated this compound, identifiable by a specific mass shift.

    • Peptide sequencing provides phylogenetic information, linking the metabolic activity (leucine incorporation) to the identity of the specific microbes[13].

Visualizations: Workflows and Pathways

SIP_Concept Conceptual Workflow for this compound Stable Isotope Probing cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Environmental_Sample Microbial Community (e.g., Water, Soil, Gut) Incubation Incubation (Tracer Assimilation) Environmental_Sample->Incubation D_Leu_d10 This compound (Stable Isotope Tracer) Biomass_Separation Separation of Labeled Biomolecules (e.g., Protein) Incubation->Biomass_Separation Incorporation Hydrolysis Protein Hydrolysis (to Amino Acids) Biomass_Separation->Hydrolysis LC_MS LC-MS/MS Analysis (Quantification & Identification) Hydrolysis->LC_MS Productivity Quantify Microbial Productivity LC_MS->Productivity Nitrogen_Flow Trace Nitrogen Assimilation LC_MS->Nitrogen_Flow Identify_Organisms Identify Active Microorganisms (Protein-SIP) LC_MS->Identify_Organisms

Caption: Conceptual workflow for this compound Stable Isotope Probing.

Aquatic_Protocol_Workflow Workflow for Quantifying Aquatic Bacterial Production Start Aquatic Sample Collection Incubate Incubate with This compound (Live & Killed Controls) Terminate Terminate with TCA Incubate->Terminate Filter Filter & Wash (5% TCA, 80% EtOH) Terminate->Filter Hydrolyze Acid Hydrolysis (6M HCl, 110°C) Filter->Hydrolyze Analyze LC-MS/MS Analysis (Quantify D10/D9/D8-Leu) Hydrolyze->Analyze Calculate Calculate Bacterial Production Rate Analyze->Calculate

Caption: Workflow for quantifying aquatic bacterial production.

Gut_Microbiota_Workflow Workflow for In Vivo Labeling of Gut Microbiota cluster_sip Protein-SIP Pathway cluster_bulk Bulk Analysis Pathway Start Administer D-Leu-d10 to Host (Oral Gavage) Collect Collect Gut Samples (e.g., Cecal Content) Separate Separate Microbial Cells from Host Debris Collect->Separate Extract_Protein Extract Total Protein from Microbial Pellet Separate->Extract_Protein Digest Digest Proteins (e.g., Trypsin) Extract_Protein->Digest Hydrolyze_Bulk Hydrolyze Protein to Amino Acids Extract_Protein->Hydrolyze_Bulk Analyze_Peptides LC-MS/MS of Peptides (Identify Labeled Peptides) Digest->Analyze_Peptides Identify_Microbes Link Activity to Microbial Identity Analyze_Peptides->Identify_Microbes Analyze_AA LC-MS/MS of AAs (Quantify Total Incorporation) Hydrolyze_Bulk->Analyze_AA Community_Rate Determine Community Metabolic Rate Analyze_AA->Community_Rate

Caption: Workflow for in vivo labeling of gut microbiota.

References

Application of D-Leucine-d10 in Biomolecular NMR for Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope labeling, particularly with deuterium, has become an indispensable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of proteins. Among the deuterated amino acids, D-Leucine-d10 offers significant advantages in simplifying complex NMR spectra and enabling the study of large, challenging protein systems. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in protein structure analysis.

Introduction to this compound in Protein NMR

Leucine is a highly abundant amino acid, often found in the hydrophobic cores and at protein-protein interfaces, making its methyl groups excellent probes for protein structure and dynamics.[1] However, in large proteins (>25 kDa), severe spectral overlap and rapid signal decay due to dipole-dipole relaxation significantly complicate NMR analysis.[2] Replacing protons with deuterium atoms (deuteration) effectively reduces these dipolar interactions, leading to narrower linewidths and improved spectral resolution.[3][4]

This compound, in which all ten hydrogen atoms of the leucine side chain are replaced with deuterium, is particularly valuable. Its incorporation into a protein, often in combination with a perdeuterated background, dramatically simplifies the proton NMR spectrum.[5] This approach, coupled with specific labeling of methyl groups (e.g., with ¹³CH₃), is central to the powerful methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique, which extends the applicability of solution NMR to macromolecular complexes of several hundred kilodaltons.[6][7]

The primary benefits of using this compound and other deuterated amino acids in protein NMR include:

  • Reduced Spectral Crowding: Deuteration minimizes the number of proton signals, leading to better-resolved spectra.[4]

  • Slower Relaxation: The smaller magnetic moment of deuterium compared to protons leads to a significant reduction in dipolar relaxation, resulting in sharper NMR signals and increased sensitivity, especially for large proteins.[2][8]

  • Access to Structural and Dynamic Information: Specific labeling schemes using deuterated precursors allow for the unambiguous assignment of methyl groups and the study of their dynamics, providing insights into protein function.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of deuterated leucine in protein NMR, highlighting the benefits of this approach.

ParameterObservation with Protonated LeucineObservation with Deuterated/Specifically Labeled LeucineReference(s)
Dipole-Dipole Interaction Reduction High intra-residue and inter-residue proton-proton interactions lead to significant signal loss.Deuterating four of the closest intra-residue protons in leucine can reduce dipole-dipole interactions by approximately 37%.[8]
Deuteration Level in E. coli N/AProtein deuteration levels of up to 86% can be achieved using minimal media prepared in deuterium oxide (D₂O).[2]
Labeling Efficiency N/ASpecific ¹³C labeling and protonation of Alanine-β methyls can reach up to 95% with minimal background labeling (<1%) using co-addition of deuterated compounds, including L-isoleucine-d10.[6]
Protein Yield in Deuterated Media High yields in standard H₂O-based media.Optimized protocols can produce comparable quantities of protein in D₂O M9 medium compared to H₂O M9 medium, with yields ranging from 5 to 50 mg per liter of culture.[3]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into proteins for NMR analysis. The primary method involves the overexpression of the target protein in Escherichia coli grown in a deuterated medium.

Protocol for High Deuteration of Proteins in E. coli

This protocol is adapted from a user-friendly method for producing highly deuterated proteins in E. coli.[3]

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components prepared in 100% D₂O.

  • Deuterated glucose (D-glucose-d7) as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source for ¹⁵N labeling.

  • This compound and other required deuterated amino acids or precursors.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to Deuterated Medium (Day 1):

    • Inoculate 100 mL of LB medium in a 1 L flask with the overnight culture to an initial OD₆₀₀ of ~0.05.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Resuspend the cell pellet in 50 mL of M9/D₂O medium containing deuterated glucose and ¹⁵NH₄Cl.

    • Add this 50 mL suspension to 450 mL of fresh M9/D₂O medium in a 2 L flask.

    • Grow overnight at a reduced temperature (e.g., 25°C) with shaking. This step allows the cells to adapt to the deuterated environment.

  • Protein Expression (Day 2):

    • On the next day, the OD₆₀₀ should be in the range of 0.6-1.0. If the density is too high, dilute with fresh M9/D₂O medium to an OD₆₀₀ of ~0.6.

    • Add this compound and any other specific labeled precursors (e.g., for stereospecific methyl labeling of valine) to the culture. For selective labeling of leucine, add this compound to a final concentration of 50-100 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Store the cell pellet at -80°C or proceed directly to protein purification.

    • Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

Protocol for Stereospecific Methyl Labeling of Leucine

For advanced applications like methyl-TROSY NMR, stereospecific labeling of one of the prochiral methyl groups of leucine is highly advantageous. This is typically achieved by providing a specific metabolic precursor.

Materials:

  • Same as in Protocol 3.1.

  • Stereospecifically labeled precursor for leucine, such as [3,3-¹³C₂,³H]-α-ketoisocaproate for pro-S labeling or its corresponding pro-R labeled isotopologue.

Procedure:

  • Follow the steps for the starter culture and adaptation to deuterated medium as described in Protocol 3.1.

  • Precursor Addition and Induction:

    • When the OD₆₀₀ of the culture in M9/D₂O reaches ~0.8, add the stereospecifically labeled α-ketoisocaproate to a final concentration of 50-80 mg/L.

    • Incubate for 1 hour at the expression temperature to allow for precursor uptake and incorporation.

    • Induce protein expression with IPTG and continue the culture as described in Protocol 3.1.

  • Proceed with cell harvesting and protein purification as described above.

NMR Sample Preparation

Procedure:

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5-7.5) using dialysis or a desalting column. The final buffer should be prepared in 99.9% D₂O.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR, typically 0.1-1.0 mM.

  • Final Sample Preparation: Add a small amount of a chemical shift reference compound (e.g., DSS or TSP) and a D₂O lock signal stabilizer if necessary. Transfer the final sample to a high-quality NMR tube.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow_for_Deuterated_Protein_Production cluster_Day1 Day 1: Adaptation cluster_Day2 Day 2: Expression cluster_Purification Purification & NMR StarterCulture 1. Starter Culture (LB Medium) Growth1 2. Growth in LB (OD600 ~0.7) StarterCulture->Growth1 Centrifugation1 3. Cell Pelleting Growth1->Centrifugation1 Resuspension 4. Resuspend in M9/D2O Centrifugation1->Resuspension AdaptationCulture 5. Overnight Growth in M9/D2O Resuspension->AdaptationCulture OD_Check 6. OD600 Check AdaptationCulture->OD_Check Precursor_Addition 7. Add this compound & Precursors OD_Check->Precursor_Addition Induction 8. IPTG Induction Precursor_Addition->Induction Expression 9. Protein Expression (12-16h) Induction->Expression Harvesting 10. Cell Harvesting Expression->Harvesting Purification 11. Protein Purification Harvesting->Purification NMR_Sample_Prep 12. NMR Sample Preparation Purification->NMR_Sample_Prep

Caption: Workflow for deuterated protein production in E. coli.

Signaling_Pathway_of_Leucine_Labeling cluster_input Labeled Precursors cluster_process Cellular Machinery cluster_output Final Product D_Leucine_d10 This compound Metabolism Amino Acid Metabolism D_Leucine_d10->Metabolism Alpha_Keto α-ketoisocaproate-dₙ (for stereospecific labeling) Alpha_Keto->Metabolism Ribosome Ribosome Metabolism->Ribosome Incorporation Labeled_Protein Deuterated Protein Ribosome->Labeled_Protein Translation

Caption: Isotopic labeling pathway for this compound.

Logical_Relationship_Deuteration_Benefits cluster_effects Primary Effects cluster_benefits NMR Spectral Benefits cluster_application Application Deuteration Incorporation of This compound ReducedProtons Reduced Number of Protons Deuteration->ReducedProtons ReducedDipolar Reduced ¹H-¹H Dipolar Coupling Deuteration->ReducedDipolar SimplifiedSpectra Simplified Spectra ReducedProtons->SimplifiedSpectra SharperLines Sharper Linewidths ReducedDipolar->SharperLines LargeProteins Structure Analysis of Large Proteins (>25 kDa) SimplifiedSpectra->LargeProteins IncreasedSensitivity Increased Sensitivity SharperLines->IncreasedSensitivity IncreasedSensitivity->LargeProteins

Caption: Benefits of this compound in protein NMR.

Conclusion

The strategic use of this compound in biomolecular NMR is a powerful approach for overcoming the challenges associated with the structural analysis of large and complex proteins. The protocols and data presented here provide a framework for researchers to effectively implement this technique. By reducing spectral complexity and enhancing signal sensitivity, this compound labeling, particularly when combined with methyl-TROSY experiments, opens up new avenues for investigating the structure, dynamics, and interactions of proteins that were previously intractable by solution NMR. This methodology is of significant value to researchers in structural biology, drug discovery, and related fields.

References

Application Notes and Protocols for D-Leucine-d10 Labeled Proteins in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Leucine-d10 in metabolic labeling for quantitative proteomics, primarily through Stable Isotope Labeling with Amino acids in Cell culture (SILAC). This technique is a powerful tool for investigating protein expression, turnover, and post-translational modifications, with significant applications in drug discovery and development.

Introduction to this compound Labeling

This compound is a stable isotope-labeled form of the essential amino acid D-Leucine, where ten hydrogen atoms have been replaced by deuterium. In the context of proteomics, it is utilized in metabolic labeling experiments where cells incorporate this "heavy" amino acid into their proteins. By comparing the mass spectra of proteins from cells grown in the presence of this compound (heavy) with those grown in the presence of natural D-Leucine (light), researchers can accurately quantify differences in protein abundance.[1][2][3][4] This method offers high accuracy and reproducibility for quantitative analysis of complex protein mixtures.[5]

The primary application of this compound is in SILAC-based quantitative proteomics. This technique is instrumental in various research areas, including:

  • Drug Mechanism of Action Studies: Elucidating the cellular pathways affected by a drug candidate.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in disease states or in response to treatment.[6]

  • Therapeutic Monitoring: Assessing the efficacy of a therapeutic intervention by monitoring changes in protein expression.[6]

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.[6]

Experimental Workflow for SILAC using this compound

The SILAC workflow involves several key stages, from cell culture to mass spectrometry analysis and data interpretation. A generalized workflow is depicted below.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_preparation Sample Preparation cluster_analysis Analysis light_culture Culture 1: 'Light' Medium (Natural D-Leucine) control Control Condition light_culture->control heavy_culture Culture 2: 'Heavy' Medium (this compound) treatment Drug Treatment / Stimulus heavy_culture->treatment harvest Harvest & Combine Cells control->harvest treatment->harvest lysis Cell Lysis & Protein Extraction harvest->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest cleanup Peptide Cleanup digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis & Quantification ms->data

Caption: A generalized experimental workflow for a SILAC experiment using this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical SILAC experiment using this compound.

Protocol 1: Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that are deficient in Leucine.

    • Light Medium: Supplement one batch of medium with natural D-Leucine ("light") to a final concentration optimal for your cell line.

    • Heavy Medium: Supplement the second batch of medium with this compound ("heavy") to the same final concentration.

    • Add 10% dialyzed fetal bovine serum (dFBS) and standard antibiotics (e.g., penicillin-streptomycin) to both media.

  • Cell Adaptation: Culture two separate populations of your cells of interest, one in the "light" medium and the other in the "heavy" medium.

    • It is crucial to ensure complete incorporation of the labeled amino acid. This typically requires culturing the cells for at least five to six cell divisions in the respective SILAC media.[5]

    • Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.

  • Experimental Treatment: Once the cells have fully incorporated the respective amino acids, apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population will serve as the control.

Protocol 2: Cell Lysis and Protein Extraction
  • Cell Harvesting: After the desired treatment period, harvest the cells from both the "light" and "heavy" conditions.

    • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) before scraping.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis:

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Resuspend the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A typical volume is 200-300 µL of lysis buffer per 10^7 cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Protein Extraction:

    • To shear cellular DNA and reduce viscosity, sonicate the lysate on ice (e.g., three 10-second pulses with 30-second intervals).

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

Protocol 3: Protein Digestion
  • Reduction and Alkylation:

    • To a protein sample (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce the disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate the cysteine residues.

  • In-Solution Digestion:

    • Dilute the protein mixture with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Clean up the resulting peptide mixture using a C18 desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides and dry them down in a vacuum centrifuge. The dried peptides can be stored at -80°C until LC-MS/MS analysis.

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in tables that include protein identification, quantification ratios, and statistical significance.

Table 1: Representative Quantitative Proteomics Data from a this compound SILAC Experiment

Protein ID (UniProt)Gene NameProtein NameHeavy/Light Ratiolog2(H/L Ratio)p-valueRegulation
P02768ALBSerum albumin1.050.070.85Unchanged
P60709ACTBActin, cytoplasmic 10.98-0.030.92Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha2.501.320.001Upregulated
P14618ENO1Alpha-enolase0.45-1.150.005Downregulated
P08670VIMVimentin1.120.160.75Unchanged
P62258KRT10Keratin, type I cytoskeletal 103.101.63<0.001Upregulated
P31946YWHAZ14-3-3 protein zeta/delta0.95-0.070.88Unchanged
P04075GDI1Rab GDP dissociation inhibitor alpha0.30-1.740.002Downregulated

Signaling Pathway Visualization

D-Leucine, like L-Leucine, is known to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] Understanding this pathway is often critical in drug development, as its dysregulation is implicated in numerous diseases.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

Caption: Simplified mTOR signaling pathway activated by D-Leucine.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a robust and accurate method for studying the dynamics of the proteome. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers and drug development professionals to design and execute these experiments, ultimately leading to new insights into cellular biology and the development of novel therapeutics. Careful execution of the experimental steps and rigorous data analysis are paramount to obtaining high-quality, reproducible results.

References

Revolutionizing Proteome Dynamics: A Guide to Calculating Protein Synthesis Rates with D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of proteomics and drug development, understanding the rate of protein synthesis is paramount. A powerful technique utilizing the stable isotope-labeled amino acid, D-Leucine-d10, offers researchers a robust method to quantify protein turnover. This application note provides detailed protocols and insights for scientists and drug development professionals to effectively implement this advanced metabolic labeling strategy.

Introduction to this compound Incorporation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method for quantitative proteomics.[1][2] The use of deuterated amino acids, such as this compound, provides a non-radioactive and sensitive approach to measure protein synthesis rates.[1] When introduced into cell culture media or administered in vivo, this compound is incorporated into newly synthesized proteins. The extent and rate of this incorporation can be precisely measured by mass spectrometry, providing a direct readout of protein synthesis dynamics.[3]

One key metabolic aspect of this compound is its in vivo conversion to D-Leucine-d9 through a transamination process, where it loses a deuterium atom from its α-carbon.[3][4] This conversion is an important consideration in data analysis, particularly in in vivo studies.

Core Principles and Applications

The fundamental principle of this technique lies in the mass difference between proteins synthesized in the presence of "heavy" this compound and the pre-existing "light" proteins containing natural abundance leucine. By tracking the appearance of the heavy-labeled peptides over time, the fractional synthesis rate (FSR) of individual proteins can be calculated.[3]

This methodology has broad applications in:

  • Drug Discovery and Development: Evaluating the effect of drug candidates on protein synthesis in target cells and tissues.

  • Disease Research: Investigating alterations in protein turnover in various pathologies such as cancer, metabolic disorders, and neurodegenerative diseases.

  • Basic Research: Understanding the fundamental regulation of protein synthesis in response to different stimuli and cellular conditions.

Experimental and Data Analysis Workflow

The overall workflow for a this compound incorporation experiment involves several key stages, from cell culture to data analysis.

G cluster_prep I. Experimental Preparation cluster_processing II. Sample Processing cluster_analysis III. Data Acquisition & Analysis Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Switch to this compound media Harvesting Harvesting Labeling->Harvesting Time course sampling Lysis Lysis Harvesting->Lysis Digestion Digestion Lysis->Digestion Protein extraction Cleanup Cleanup Digestion->Cleanup Tryptic digest LCMS LCMS Cleanup->LCMS Raw Data Raw Data LCMS->Raw Data Peptide separation & MS/MS Quantification Quantification Raw Data->Quantification Peak integration Calculation Calculation Quantification->Calculation Heavy/Light ratio mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 phosphorylates (inhibits) rpS6 rpS6 S6K1->rpS6 phosphorylates Translation Protein Synthesis rpS6->Translation eIF4E eIF4E E4BP1->eIF4E sequesters eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->Translation

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange and back-exchange in D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Leucine-d10. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving isotopic exchange and back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, most commonly from protic solvents like water.[1] This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses where this compound is used as an internal standard or a tracer. The loss of deuterium can result in an underestimation of the labeled compound's concentration and affect the reliability of experimental results.

Q2: What are the primary factors that influence the rate of back-exchange for this compound?

The rate of hydrogen-deuterium back-exchange is influenced by several key factors:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[2] For many deuterated compounds, the minimal exchange rate occurs in a slightly acidic environment, typically around pH 2.5.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.[2] Therefore, maintaining low temperatures during sample preparation and analysis is crucial.

  • Solvent: Protic solvents, such as water and methanol, are the primary sources of protons for back-exchange.[3] Whenever possible, using aprotic solvents like acetonitrile can help minimize this issue.

  • Exposure Time: The longer the this compound is exposed to conditions that promote back-exchange, the greater the potential loss of deuterium.

Q3: How can I minimize back-exchange during my experiments with this compound?

To minimize back-exchange, it is recommended to control the experimental conditions meticulously:

  • Temperature Control: Keep all samples, standards, and instrument components (like the autosampler) at a low temperature, ideally at 4°C or even sub-zero temperatures, throughout the experimental workflow.[2]

  • pH Management: Maintain the pH of aqueous solutions within a range that minimizes exchange. For many applications, a pH of around 2.5 is optimal.[2]

  • Solvent Choice: Use aprotic solvents for sample preparation and reconstitution whenever the experimental design allows. If aqueous solutions are necessary, minimize the time the sample spends in these solutions.

  • Rapid Analysis: Perform sample processing and analysis as quickly as possible to reduce the time this compound is exposed to exchange-promoting conditions.

Troubleshooting Guide

Problem 1: I am observing a decrease in the isotopic purity of my this compound standard over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Improper Storage Ensure this compound is stored in a tightly sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from moisture and light.[3][4] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[3]
Moisture Contamination Handle the solid compound and prepare solutions in a dry environment, such as under an inert gas (e.g., nitrogen or argon). Use dry solvents and glassware.
Back-Exchange in Solution If the standard is in an aqueous solution, the pH and temperature may not be optimal. Prepare fresh solutions in a suitable buffer (ideally around pH 2.5) and store them at low temperatures for short periods. For long-term storage, aliquoting and freezing at -80°C is recommended.[4]

Problem 2: My quantitative results using this compound as an internal standard are inaccurate and show high variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Back-Exchange During Sample Preparation The conditions used for sample extraction, concentration, and reconstitution may be promoting back-exchange. Minimize exposure to high temperatures and extreme pH. Consider using aprotic solvents for the final reconstitution step.
Metabolic Conversion of this compound In biological systems, this compound can undergo metabolic conversion. For instance, transamination can lead to the loss of a deuterium atom from the alpha-carbon, resulting in the formation of D-Leucine-d9.[5] This can lead to an underestimation of the d10 isotopologue. It is crucial to monitor for the presence of d9 and other lower-mass isotopologues using mass spectrometry.
Matrix Effects in LC-MS/MS The sample matrix can affect the ionization efficiency of this compound, leading to signal suppression or enhancement. Ensure that the chromatographic method effectively separates this compound from interfering matrix components.
Inconsistent Pipetting or Dilution Verify the accuracy and precision of pipettes and the consistency of dilution procedures. Prepare fresh calibration standards and quality control samples.

Problem 3: I am detecting D-Leucine-d9 and d8 species in my samples when I only added this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
In-source Fragmentation in Mass Spectrometer The settings of the mass spectrometer's ion source (e.g., high voltage, temperature) may be causing the fragmentation of this compound, leading to the apparent loss of deuterium. Optimize the ion source parameters to minimize in-source fragmentation.
Metabolic Conversion As mentioned previously, enzymatic reactions in biological samples can lead to the conversion of this compound to lower deuterated forms.[5] This is a true metabolic process and not necessarily an analytical artifact. It is important to account for these metabolites in the data analysis, especially in metabolic flux studies.
Significant Back-Exchange Severe back-exchange due to harsh sample processing conditions (e.g., prolonged exposure to high temperature or extreme pH) can lead to the formation of multiple lower deuterated species. Review and optimize the sample preparation protocol to be as mild and rapid as possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the sealed container of solid this compound to warm to room temperature for at least 30 minutes to prevent moisture condensation upon opening.

  • Weighing: In a dry environment (e.g., under a stream of nitrogen or in a glove box), accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed compound in a high-purity, anhydrous solvent (e.g., methanol, acetonitrile, or a suitable buffer). For aqueous solutions, use a buffer with a pH that minimizes back-exchange (e.g., pH 2.5).

  • Sonication (if necessary): If the compound does not dissolve readily, gentle vortexing or brief sonication in a water bath can be used to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C.[4] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Back-Exchange in a Biological Matrix (e.g., Cell Culture Medium)

  • Sample Preparation: Prepare a solution of this compound in the cell culture medium of interest at a known concentration.

  • Incubation: Incubate the sample under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Quenching (optional but recommended): To stop any further exchange, immediately freeze the aliquot in liquid nitrogen and store at -80°C until analysis.

  • Analysis by LC-MS/MS: Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying this compound and its potential lower deuterated isotopologues (d9, d8, etc.).

  • Data Analysis: Calculate the percentage of the initial this compound remaining at each time point and determine the rate of back-exchange under your specific experimental conditions.

Visualizations

Troubleshooting_Isotopic_Exchange Troubleshooting this compound Isotopic Exchange A Inaccurate Quantitative Results B Investigate Back-Exchange A->B C Investigate Metabolic Conversion A->C D Check Analytical Method A->D E Optimize Storage & Handling B->E F Control pH and Temperature B->F G Use Aprotic Solvents B->G H Monitor for d9/d8 Isotopologues C->H I Validate LC-MS/MS Method D->I J Check for Matrix Effects D->J K Solution: Accurate & Reproducible Data E->K F->K G->K H->K I->K J->K

Caption: A logical workflow for troubleshooting inaccurate quantitative results when using this compound.

D_Leucine_Metabolism Potential Metabolic Conversion of this compound D_Leu_d10 This compound Transaminase Transaminase Enzyme D_Leu_d10->Transaminase - Deuterium at α-carbon Alpha_Keto α-Ketoisocaproate-d9 Transaminase->Alpha_Keto D_Leu_d9 D-Leucine-d9 Alpha_Keto->D_Leu_d9 + NH2 (from another amino acid)

Caption: Simplified metabolic pathway showing the potential conversion of this compound to D-Leucine-d9.

References

How to address chromatographic shift of D-Leucine-d10 vs unlabeled leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Leucine-d10 and its unlabeled counterpart.

Frequently Asked Questions (FAQs)

Q1: We are observing a chromatographic shift between this compound and unlabeled leucine in our LC-MS analysis. Is this expected?

A1: Yes, a slight chromatographic shift between an isotopically labeled internal standard (SIL-IS) like this compound and its unlabeled analyte is a known phenomenon. This is referred to as the chromatographic isotope effect (CIE) or, more specifically, the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is attributed to subtle differences in the physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with deuterium.

Q2: Why is the co-elution of the labeled internal standard and the unlabeled analyte important?

A2: Co-elution of the SIL-IS and the analyte is crucial for accurate quantification in LC-MS analysis. If the two compounds do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to inaccuracies in the calculated analyte concentration.

Q3: We are working with this compound. Does the chirality of the molecule affect the chromatographic separation?

A3: Absolutely. Leucine is a chiral molecule, existing as D- and L-enantiomers. It is essential to use a chiral stationary phase (CSP) to separate these enantiomers. The choice of the chiral column is critical for achieving baseline separation of D- and L-leucine. Several types of chiral columns, such as those based on crown ethers or teicoplanin, have been successfully used for the enantioselective separation of amino acids.[2][3]

Q4: Can the mobile phase composition be adjusted to minimize the chromatographic shift?

A4: Yes, the mobile phase composition plays a significant role in the chromatographic separation and can be optimized to minimize the retention time difference between this compound and unlabeled leucine. Adjusting the organic modifier (e.g., acetonitrile, methanol) content, buffer pH, and ionic strength can influence the interactions between the analytes and the stationary phase, thereby affecting their retention times.[3][4]

Troubleshooting Guide

Issue: Significant Retention Time Shift Observed Between this compound and Unlabeled Leucine

This guide provides a systematic approach to troubleshoot and mitigate the chromatographic shift between this compound and unlabeled leucine.

Step 1: Confirm System Suitability and Column Performance

  • Action: Inject a standard mixture of this compound and unlabeled leucine to assess the column's performance.

  • Expected Outcome: The column should provide adequate resolution and peak shape for both compounds.

  • Troubleshooting:

    • If peak shape is poor (e.g., tailing, fronting), consider column conditioning, regeneration, or replacement.

    • If resolution is inadequate, proceed to the next steps for method optimization.

Step 2: Optimize Mobile Phase Composition

  • Action: Systematically vary the mobile phase composition to minimize the retention time difference (ΔRT).

  • Experimental Protocol:

    • Organic Modifier Adjustment: Prepare a series of mobile phases with varying percentages of the organic modifier (e.g., acetonitrile or methanol) in 1-2% increments.

    • pH Adjustment: If using a buffered mobile phase, prepare buffers with slightly different pH values (e.g., ± 0.1-0.2 pH units). Baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4.[3]

    • Ionic Strength Adjustment: Vary the concentration of the buffer salts to assess the impact on retention.

    • Analysis: Inject the standard mixture with each mobile phase composition and record the retention times of this compound and unlabeled leucine.

  • Expected Outcome: Identify a mobile phase composition that results in the smallest ΔRT while maintaining good peak shape and resolution from other components.

Step 3: Evaluate and Select the Appropriate Chiral Column

  • Action: If baseline separation of D- and L-enantiomers is not achieved, or if the isotopic shift is still significant, consider using a different chiral stationary phase.

  • Column Selection:

    • Crown Ether-based Columns (e.g., CROWNPAK CR-I(+) and CR-I(-)) : These are effective for the chiral separation of amino acids. The elution order of D and L forms can be reversed by using the appropriate column.[5]

    • Teicoplanin-based Columns : These have also been shown to provide good separation for underivatized amino acids.[2]

    • Pirkle-type Chiral Columns : These are another option for the separation of leucine enantiomers.[6]

  • Experimental Protocol:

    • Obtain and install the selected chiral column.

    • Equilibrate the column according to the manufacturer's instructions.

    • Perform injections of individual D- and L-leucine standards, as well as the this compound standard, to determine their respective retention times.

    • Optimize the mobile phase for the new column as described in Step 2.

Step 4: Data Analysis and Interpretation

  • Action: Once an acceptable chromatographic method is developed, carefully analyze the data to ensure accurate quantification.

  • Data Interpretation:

    • Even with a small, consistent retention time shift, accurate quantification is possible if the method is properly validated.

    • Ensure that the integration parameters for both the analyte and the internal standard peaks are appropriate.

    • Evaluate the impact of any remaining shift on the analyte-to-internal standard area ratio across the calibration range.

Quantitative Data Summary

The following table provides a representative example of how to present such data once obtained experimentally.

Chromatographic ConditionUnlabeled L-Leucine Retention Time (min)This compound Retention Time (min)Retention Time Difference (ΔRT, sec)
Condition A: 50% Acetonitrile5.255.212.4
Condition B: 48% Acetonitrile5.825.773.0
Condition C: 50% Methanol6.106.062.4

Note: This data is illustrative and the actual retention times and their differences will depend on the specific HPLC/UHPLC system, column, and mobile phase used.

Visualizations

Troubleshooting Workflow for Chromatographic Shift

Troubleshooting_Workflow Troubleshooting Chromatographic Shift of this compound cluster_start cluster_step1 Step 1: System and Column Check cluster_step2 Step 2: Method Optimization cluster_step3 Step 3: Column Selection cluster_end start Start: Chromatographic Shift Observed check_system Confirm System Suitability and Column Performance start->check_system good_performance Performance Acceptable? check_system->good_performance optimize_mp Optimize Mobile Phase (Organic %, pH, Ionic Strength) good_performance->optimize_mp Yes end_fail Consult Further Expertise/ Re-evaluate Strategy good_performance->end_fail No (Address System/Column Issues) shift_minimized Shift Minimized? optimize_mp->shift_minimized select_column Evaluate/Select Alternative Chiral Column shift_minimized->select_column No end_success Proceed with Validation and Analysis shift_minimized->end_success Yes separation_achieved Baseline Separation and Minimal Shift Achieved? select_column->separation_achieved separation_achieved->end_success Yes separation_achieved->end_fail No

Caption: Troubleshooting workflow for addressing chromatographic shifts.

Logical Relationship of Factors Influencing Separation

Factors_Influencing_Separation Factors Influencing this compound vs. Unlabeled Leucine Separation cluster_analyte Analyte Properties cluster_method Chromatographic Method cluster_outcome Chromatographic Outcome analyte This compound Unlabeled Leucine properties Physicochemical Properties (Chirality, Isotopic Labeling) analyte->properties retention Retention Time properties->retention resolution Resolution (Peak Separation) properties->resolution column Stationary Phase (Chiral Column Chemistry) column->retention column->resolution mobile_phase Mobile Phase (Organic Modifier, pH, Buffer) mobile_phase->retention mobile_phase->resolution instrument LC System (Pump, Detector, etc.) instrument->retention peak_shape Peak Shape instrument->peak_shape retention->resolution

Caption: Key factors influencing the chromatographic separation.

References

Optimizing D-Leucine-d10 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Leucine-d10 concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture experiments?

This compound is a stable isotope-labeled form of the D-isomer of the amino acid leucine. In cell culture, it is primarily used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics. By replacing standard L-leucine with a heavy version like this compound in the culture medium, newly synthesized proteins incorporate this labeled amino acid. This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated).

Q2: What is the key difference between using this compound and L-Leucine-d10?

The primary difference lies in their stereochemistry. L-amino acids are the natural building blocks of proteins in eukaryotes. L-Leucine is known to be a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. The role of D-leucine in this pathway is less characterized and it is generally not incorporated into proteins as efficiently as L-leucine. The choice between D- and L-isomers can influence cellular metabolism and signaling, and may be specific to the experimental question. Some studies suggest that D-amino acids can have lower cytotoxicity in certain contexts.

Q3: What is a recommended starting concentration for this compound in cell culture?

A definitive starting concentration for this compound is cell-line dependent and requires empirical determination. However, based on studies with related compounds like N-Acetyl-D-leucine, a broad dose-response experiment is recommended. A suggested range to test is from 10 µM to 5 mM.[1] For SILAC experiments, the concentration of the labeled amino acid should ideally match the concentration of the corresponding unlabeled amino acid in the standard culture medium.

Q4: How can I determine if the this compound concentration is toxic to my cells?

It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of this compound for your specific cell line.[1] Common methods include MTT or LDH assays. These assays will help you establish a dose-response curve and identify the maximum concentration that does not significantly impact cell viability.

Q5: What is the required duration for complete labeling with this compound in SILAC experiments?

For complete incorporation of the stable isotope-labeled amino acid, cells should be cultured in the "heavy" medium for at least 5-6 cell doublings. This ensures that the labeling efficiency reaches over 97%, which is critical for accurate quantification in SILAC experiments.

Troubleshooting Guides

Issue 1: Low or Incomplete Incorporation of this compound

Symptom: Mass spectrometry data reveals a low percentage of peptides containing this compound, leading to inaccurate protein quantification.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the this compound containing medium.Achieve >97% incorporation of the labeled amino acid.
Incorrect Amino Acid Concentration Verify that the this compound concentration in your custom medium matches the L-Leucine concentration in the standard medium formulation for your cell line.Optimal and consistent incorporation of the heavy amino acid.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter amino acid metabolism.Elimination of a biological variable that can interfere with labeling.
Amino Acid Conversion Some cell lines can convert arginine to proline. While less common for leucine, be aware of potential metabolic conversions. Consider using cell lines with known metabolic stability for SILAC.Minimized metabolic conversion and more accurate labeling.
Issue 2: High Cell Death or Altered Phenotype

Symptom: Cells exhibit signs of stress, reduced proliferation, or increased cell death after being cultured in medium containing this compound.

Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. Test a lower concentration range.[1]Identification of a this compound concentration that supports healthy cell growth and proliferation.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Run a vehicle/solvent-only control.[1]Elimination of solvent-induced cytotoxicity.
Contamination of Compound or Culture Visually inspect cultures for signs of microbial contamination. Test stock solutions for sterility and perform routine mycoplasma testing.Healthy cell cultures free from contamination.
Nutrient-deficient Medium Ensure that the custom SILAC medium is properly supplemented with all necessary nutrients, including dialyzed fetal bovine serum if required.Normal cell growth and morphology.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines the steps to assess cell viability across a range of this compound concentrations.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and profliferate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium. A suggested concentration range is 0 (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.[1]

  • Cell Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against the this compound concentration to generate a dose-response curve.

Protocol 2: Verifying this compound Incorporation Efficiency for SILAC

This protocol is to confirm that the labeled amino acid is being efficiently incorporated into the proteome.

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing the optimized, non-toxic concentration of this compound for at least five cell doublings.

  • Cell Lysis and Protein Digestion:

    • Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Determine the protein concentration (e.g., BCA assay).

    • Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database and calculate the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.

Visualizations

experimental_workflow cluster_optimization Phase 1: Concentration Optimization cluster_verification Phase 2: Incorporation Verification cluster_experiment Phase 3: Main SILAC Experiment A 1. Cell Seeding B 2. Prepare this compound Serial Dilutions A->B C 3. Cell Treatment B->C D 4. Incubation (e.g., 48h) C->D E 5. Cytotoxicity Assay (e.g., MTT) D->E F 6. Determine Max Non-Toxic Concentration E->F G 7. Culture Cells for >5 Doublings in Optimized 'Heavy' Medium F->G Use Optimized Concentration H 8. Protein Extraction & Digestion G->H I 9. LC-MS/MS Analysis H->I J 10. Confirm >97% Incorporation I->J K 11. Culture 'Light' & 'Heavy' Cell Populations J->K Proceed with Confidence L 12. Apply Experimental Treatment K->L M 13. Combine Lysates & Analyze L->M

Caption: Workflow for optimizing and validating this compound concentration.

mTOR_pathway L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified L-Leucine activation of the mTOR signaling pathway.

troubleshooting_logic Start Low this compound Incorporation? Check_Doublings Were cells cultured for >5 doublings? Start->Check_Doublings Yes Check_Concentration Is the concentration correct? Check_Doublings->Check_Concentration Yes Increase_Time Increase culture time. Check_Doublings->Increase_Time No Check_Mycoplasma Are cultures mycoplasma-free? Check_Concentration->Check_Mycoplasma Yes Adjust_Concentration Adjust concentration. Check_Concentration->Adjust_Concentration No Treat_Culture Treat for mycoplasma and re-test. Check_Mycoplasma->Treat_Culture No Success Incorporation Successful Check_Mycoplasma->Success Yes

Caption: Troubleshooting logic for low this compound incorporation.

References

Dealing with impurities in D-Leucine-d10 and impact on quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Leucine-d10. The focus is on identifying and mitigating the impact of impurities on quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound, and how can they affect my results?

A1: this compound, like many stable isotope-labeled compounds, can contain several types of impurities that may impact quantitative accuracy. The primary impurities include:

  • Isotopic Impurities: These are molecules of leucine with fewer than ten deuterium atoms (e.g., d8-Leucine, d9-Leucine). If your mass spectrometer method only monitors the mass transition for the d10 isotopologue, the presence of these lower-labeled species will lead to an underestimation of the total D-Leucine concentration. In some studies, D9-Leu and D8-Leu have been detected after the incorporation of D10-Leu.[1]

  • Enantiomeric Impurities: The most common enantiomeric impurity is L-Leucine-d10. If your experiment aims to quantify only the D-enantiomer, the presence of the L-enantiomer will lead to an overestimation unless a chiral separation method is employed.[2] Commercially available this compound often specifies an enantiomeric purity of around 99%.[3]

  • Chemical Impurities: These can be residual starting materials from synthesis, by-products, or degradation products. These impurities can interfere with the analysis by causing ion suppression in the mass spectrometer or by co-eluting with the analyte of interest. The stability of this compound is generally good under recommended storage conditions, but it is advised to re-analyze for chemical purity after extended periods, such as three years.[3]

  • Isobaric Impurities: These are compounds with the same nominal mass as this compound, such as isoleucine. Mass spectrometry alone cannot distinguish between these isobaric compounds, making chromatographic separation essential for accurate quantification.[4][5]

Q2: My this compound standard is showing multiple peaks in the mass spectrometer that are close to the expected mass. What could be the cause?

A2: This is a common observation and is often due to the presence of lower deuterated isotopologues (d1-d9 versions of D-Leucine). The isotopic purity of this compound is typically around 98 atom % D, which means a small percentage of the molecules will have fewer than 10 deuterium atoms.[6] To accurately quantify the total amount of deuterated leucine, it is recommended to monitor the mass transitions for the most abundant isotopologues (e.g., d8, d9, and d10) and sum their signals.[1]

Q3: How can I separate this compound from its L-enantiomer in my samples?

A3: To separate D- and L-isomers of leucine, you need to use a chiral chromatography method. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common approach.[2] For example, a CHIRALPAK ZWIX(-) column can be used to achieve enantiomeric separation without derivatization.[7][8]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inconsistent Quantification in LC-MS/MS Analysis

This guide helps you troubleshoot common issues related to sensitivity and reproducibility in LC-MS/MS quantification of this compound.

Troubleshooting Workflow

cluster_start Start cluster_check Initial Checks cluster_sample Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry cluster_end Resolution start Inconsistent Quantification or Poor Sensitivity Observed check_std Verify Standard Purity and Concentration start->check_std check_lcms Check LC-MS System Performance (e.g., with a standard digest) check_std->check_lcms Standard OK sample_prep Optimize Sample Preparation (e.g., Solid-Phase Extraction) check_lcms->sample_prep System OK matrix_effects Evaluate Matrix Effects (Post-extraction spike) sample_prep->matrix_effects peak_shape Assess Peak Shape and Retention Time Stability matrix_effects->peak_shape Sample Prep OK chiral_sep Confirm Chiral Separation (if applicable) peak_shape->chiral_sep ms_params Optimize MS Parameters (e.g., ESI voltage, collision energy) chiral_sep->ms_params Chromatography OK isotopologues Monitor Multiple Isotopologues (d8, d9, d10) ms_params->isotopologues resolved Issue Resolved isotopologues->resolved MS Optimized

Caption: Troubleshooting workflow for this compound quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Degraded Standard Verify the stability and storage conditions of your this compound standard.Prepare a fresh stock solution from a new vial. It is recommended to re-analyze chemical purity after three years of storage[3].
Matrix Effects Perform a post-extraction spike experiment to assess ion suppression or enhancement from the sample matrix.Optimize the sample preparation method (e.g., using solid-phase extraction) to remove interfering matrix components[7][9].
Poor Chromatography Check for peak tailing, splitting, or retention time shifts.Ensure mobile phase is correctly prepared and the column is not clogged. Use a guard column to protect the analytical column.
Suboptimal MS Parameters The settings for the ion source and collision energy may not be optimal for this compound.Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions.
Incomplete Isotope Monitoring Only monitoring the m/z for the d10 species.Expand the MRM method to include transitions for lower isotopologues (e.g., d8 and d9) and sum the peak areas for quantification[1].
Issue 2: Inaccurate Quantification due to Isobaric or Isomeric Interference

This guide addresses challenges related to distinguishing this compound from its isomers.

Logical Diagram of Impurities and Their Impact

cluster_analyte Analyte cluster_impurities Potential Impurities cluster_impact Impact on Quantification cluster_solution Analytical Solution analyte This compound (Target Analyte) isotopic Isotopic (e.g., D-Leucine-d9) analyte->isotopic enantiomeric Enantiomeric (L-Leucine-d10) analyte->enantiomeric isobaric Isobaric (e.g., Isoleucine-d10) analyte->isobaric underestimation Underestimation (If not all isotopologues are monitored) isotopic->underestimation overestimation Overestimation (If not chromatographically separated) enantiomeric->overestimation isobaric->overestimation solution Solution: - Chiral Chromatography - High-Resolution MS - Monitor multiple isotopologues underestimation->solution overestimation->solution

References

Technical Support Center: D-Leucine-d10 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with in-source instability and fragmentation of D-Leucine-d10 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source instability and why is it a concern for this compound analysis?

A1: In-source instability, also known as in-source decay or in-source fragmentation, is the fragmentation of an analyte that occurs within the ion source of a mass spectrometer prior to mass analysis. For quantitative studies using isotopically labeled standards like this compound, in-source fragmentation is a significant concern because it can lead to an underestimation of the intact analyte and potentially interfere with the measurement of other ions, compromising the accuracy and precision of the assay.

Q2: What are the common fragment ions observed from the in-source fragmentation of this compound?

A2: The fragmentation of this compound is expected to parallel that of unlabeled leucine, with a mass shift corresponding to the ten deuterium atoms. The most common fragmentation pathway involves the neutral loss of formic acid (CDOOH) and the subsequent loss of the deuterated isobutyl group. The predicted m/z values for the key ions are summarized in the table below.

IonDescriptionPredicted m/z (Positive Ion Mode)
[M+H]+Protonated this compound142.2
[M+H-CDOOH]+Loss of deuterated formic acid94.1
[M+H-C4D9]+Loss of deuterated isobutyl group69.1

Q3: How does the fragmentation of this compound differ from that of unlabeled Leucine?

A3: The fragmentation pathways are generally the same; however, the resulting fragment ions will have different mass-to-charge (m/z) ratios due to the presence of deuterium atoms. For example, the protonated molecule of unlabeled Leucine is at m/z 132.1, while for this compound it is at m/z 142.2. This mass difference must be accounted for when setting up analytical methods, such as Multiple Reaction Monitoring (MRM) experiments.

Troubleshooting Guides

Issue 1: High In-Source Fragmentation of this compound

Symptom: The peak intensity of the precursor ion for this compound (e.g., m/z 142.2) is significantly lower than expected, while the intensity of fragment ions (e.g., m/z 94.1) is unusually high in the full scan or precursor ion scan.

Possible Causes & Solutions:

CauseSolution
High Cone/Nozzle/Fragmentor Voltage: This is one of the most common causes of in-source fragmentation. Gradually decrease the cone/nozzle/fragmentor voltage in increments of 5-10 V and monitor the ratio of the precursor ion to the fragment ion.
High Ion Source Temperature: Excessive heat can induce thermal degradation of the analyte. Optimize the source temperature by decreasing it in 10-20 °C increments. Be mindful that too low a temperature can lead to inefficient desolvation.
Aggressive Desolvation Gas Flow/Temperature: High gas flow rates or temperatures can increase the internal energy of the ions, leading to fragmentation. Reduce the desolvation gas flow rate and/or temperature to find a balance between efficient solvent evaporation and minimal fragmentation.
Mobile Phase Composition: The presence of certain mobile phase additives or a high percentage of organic solvent can sometimes promote in-source fragmentation. If possible, experiment with alternative mobile phase compositions.
Issue 2: Poor Sensitivity for this compound Signal

Symptom: The overall signal intensity for this compound is low, making quantification difficult and unreliable.

Possible Causes & Solutions:

CauseSolution
Suboptimal Ionization: Ensure the mobile phase pH is appropriate for efficient protonation of this compound (typically acidic conditions). The electrospray voltage may also need optimization to achieve a stable spray and efficient ionization.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation to remove interfering substances or adjust the chromatography to separate this compound from the suppressive agents.
Incorrect MS Parameters: Verify that the correct precursor and product ion m/z values are being monitored in your MRM or SIM method. For this compound, the precursor is typically m/z 142.2.

Experimental Protocols

Recommended LC-MS/MS Method for this compound Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation:

    • Precipitate proteins from the biological matrix (e.g., plasma, serum) by adding 3 volumes of ice-cold methanol or acetonitrile containing the internal standard.

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC column suitable for amino acid analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Optimize for the separation of leucine from its isomers if necessary. A typical starting point is a gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor Ion (Q1): 142.2 -> Product Ion (Q3): 94.1 (primary), 69.1 (secondary)

      • Unlabeled Leucine (if monitoring): Precursor Ion (Q1): 132.1 -> Product Ion (Q3): 86.1

    • Source Parameters (to be optimized):

      • Capillary Voltage: 3.0 - 4.0 kV

      • Cone/Nozzle/Fragmentor Voltage: 15 - 30 V (start low and increase as needed)

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/Hr

Visualizations

Troubleshooting In-Source Instability of this compound start High In-Source Fragmentation Observed? check_voltage Reduce Cone/Fragmentor Voltage start->check_voltage Yes further_investigation Further Investigation Needed (e.g., matrix effects, instrument maintenance) start->further_investigation No is_resolved Fragmentation Reduced? check_voltage->is_resolved check_temp Lower Source Temperature check_gas Optimize Desolvation Gas Flow/Temp check_temp->check_gas No improvement check_temp->is_resolved check_mobile_phase Evaluate Mobile Phase Composition check_gas->check_mobile_phase No improvement check_gas->is_resolved check_mobile_phase->is_resolved check_mobile_phase->further_investigation No improvement is_resolved->check_temp No success Problem Resolved is_resolved->success Yes

Caption: Troubleshooting Decision Tree for In-Source Instability.

Predicted Fragmentation Pathway of this compound M This compound [M+H]+ m/z = 142.2 frag1 [M+H-CDOOH]+ m/z = 94.1 M->frag1 - CDOOH frag2 [M+H-C4D9]+ m/z = 69.1 frag1->frag2 - C4D9

Caption: Predicted Fragmentation of this compound.

Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 or HILIC) sample_prep->lc_separation ms_analysis MS Analysis (ESI+, MRM) lc_separation->ms_analysis data_processing Data Processing & Quantification ms_analysis->data_processing

Caption: LC-MS/MS Experimental Workflow.

Correcting for Natural Isotope Abundance in D-Leucine-d10 Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when correcting for natural isotope abundance in D-Leucine-d10 experiments. Accurate correction is critical for obtaining reliable and interpretable data in stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my this compound experiment?

A1: Every element in your this compound sample, including carbon, nitrogen, and oxygen, has naturally occurring heavy isotopes. For instance, approximately 1.1% of all carbon atoms are the heavier ¹³C isotope. Mass spectrometry measures the mass-to-charge ratio of ions, and it cannot distinguish between a this compound molecule that intentionally contains deuterium and a molecule that naturally contains a heavy isotope like ¹³C or ¹⁵N. This overlap can lead to an overestimation of the deuterated species, making correction for the natural abundance of these isotopes a crucial step for accurate quantification of isotopic enrichment.[1][2][3]

Q2: My corrected data shows negative abundance for some isotopologues. What does this mean and how can I fix it?

A2: Negative abundance values are physically impossible and typically indicate an error in the correction process or the raw data. Common causes include:

  • Incorrect Natural Isotope Abundance Values: Ensure you are using the precise natural abundance values for all elements in your molecule.

  • Inaccurate Tracer Purity: The stated isotopic purity of your this compound tracer is a critical parameter. If the actual purity deviates from the manufacturer's specification, it can lead to over- or under-correction. It is advisable to experimentally verify the tracer purity if possible.

  • Background Noise or Contamination: High background noise or the presence of co-eluting contaminants in your mass spectrometry data can interfere with the isotopic cluster of your analyte, leading to errors in the correction.

  • Low Signal Intensity: A low signal-to-noise ratio for your analyte can make it difficult to accurately determine the intensity of each isotopic peak, which can result in correction errors.

Troubleshooting Steps:

  • Verify Isotope Abundances: Double-check the natural isotope abundance values used in your correction algorithm against a reliable source (see Table 1).

  • Check Tracer Purity: Analyze a pure standard of your this compound to confirm its isotopic distribution if you suspect the stated purity is inaccurate.

  • Improve Data Quality: Optimize your chromatographic separation to resolve your analyte from any interfering peaks and implement background subtraction methods during data processing.

  • Increase Signal: If the signal is low, consider increasing the amount of sample injected or optimizing the ionization source parameters.

Q3: The calculated isotopic enrichment in my sample is higher than I expected. What are the potential causes?

A3: Higher-than-expected isotopic enrichment can arise from several factors:

  • Underestimation of Natural Abundance: If your correction calculations underestimate the natural abundance of heavy isotopes, their contribution will not be fully subtracted, leading to an artificially inflated enrichment value.

  • Isotopic Impurity of Reagents: Other reagents used in your sample preparation may contain isotopic impurities that contribute to the signal at the mass of your labeled analyte.

  • Overlapping Peaks: A co-eluting compound with a similar mass-to-charge ratio can artificially increase the intensity of your labeled peak.

Troubleshooting Steps:

  • Review Correction Parameters: Ensure that all parameters in your correction software, including the elemental formula and natural abundances, are correct.

  • Analyze Blanks: Run procedural blanks to check for any isotopic impurities in your reagents and solvents.

  • Optimize Chromatography: Improve the chromatographic resolution to separate the analyte from any co-eluting species.

Q4: How does the 98% isotopic purity of this compound affect the correction?

A4: A 98% isotopic purity for this compound means that 2% of the molecules are not fully deuterated. This 2% is a mixture of unlabeled (d0) and partially deuterated (d1-d9) leucine molecules. When correcting for natural isotope abundance, it is crucial to account for this impurity in the tracer. Most correction software allows you to input the isotopic purity of the tracer. Failing to do so will result in an inaccurate correction, as the contributions of the less-deuterated species in the tracer will not be properly accounted for.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Negative values in corrected data Incorrect natural abundance values used in the correction algorithm.Verify the natural isotope abundances for C, H, N, and O in your correction software or manual calculations (refer to Table 1).
Inaccurate isotopic purity of the this compound tracer.If possible, analyze a pure standard of the this compound to determine its actual isotopic distribution and use this value in your correction.
High background noise or contamination in the mass spectrometry data.Improve chromatographic separation and use background subtraction during data processing.
Higher than expected isotopic enrichment Underestimation of the contribution from naturally abundant heavy isotopes.Double-check the elemental formula of your analyte and the natural abundance values used for correction.
Presence of co-eluting interfering compounds.Optimize the liquid chromatography method to better separate the analyte of interest.
Isotopic impurities in other reagents.Analyze procedural blanks to identify and account for any background isotopic contributions.
Inconsistent results between replicates Variability in sample preparation or mass spectrometer performance.Standardize sample preparation protocols and ensure consistent instrument performance through regular calibration and quality control checks.
Low signal intensity leading to poor peak integration.Increase the sample concentration or optimize mass spectrometer parameters to improve the signal-to-noise ratio.

Quantitative Data Summary

Table 1: Natural Isotope Abundances of Key Elements in D-Leucine [4][5]

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H (Deuterium)2.0141020.0115
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Table 2: Typical Isotopic Purity of Commercial this compound [6][7][8][9][10]

CompoundParameterTypical Value
This compoundIsotopic Purity (atom % D)≥ 98%
Chemical Purity≥ 98%

Experimental Protocols

Protocol 1: Matrix-Based Correction for Natural Isotope Abundance

This protocol outlines the steps for correcting mass spectrometry data for natural isotope abundance using a matrix-based approach. This method is widely used and forms the basis for many software packages.[1][11][12]

Step 1: Determine the Elemental Composition

The chemical formula for D-Leucine is C₆H₁₃NO₂. For this compound, the formula is C₆H₃D₁₀NO₂. The correction for natural abundance will primarily focus on the non-deuterium elements (C, N, and O) and the remaining protons.

Step 2: Construct the Correction Matrix

The correction matrix (C) is built based on the natural isotopic abundances of the elements in the molecule. The size of the matrix depends on the number of atoms of each element. The overall correction matrix is the Kronecker product of the individual elemental matrices.

For a simplified example focusing on the 6 carbon atoms, the correction matrix would account for the probability of having 0, 1, 2, ... 6 ¹³C atoms.

Step 3: Solve for the Corrected Intensities

The relationship between the measured and corrected isotopologue distributions is given by:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of the measured (raw) isotopologue intensities.

  • C is the correction matrix.

  • M_corrected is the vector of the corrected isotopologue intensities, which represents the true isotopic enrichment.

To find the corrected intensities, the equation is rearranged to:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Step 4: Account for Tracer Impurity

The isotopic purity of the this compound tracer must be incorporated into the correction. This is typically done by adjusting the correction matrix to account for the presence of d0 to d9 species in the tracer. Many software packages have a specific input field for tracer purity.

Visualizations

experimental_workflow Experimental Workflow for Isotope Correction cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing & Correction Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Raw Data Acquisition Raw Data Acquisition LC-MS Analysis->Raw Data Acquisition Peak Integration Peak Integration Raw Data Acquisition->Peak Integration Construct Correction Matrix Construct Correction Matrix Peak Integration->Construct Correction Matrix Input: Elemental Formula, Natural Abundances, Tracer Purity Apply Correction Apply Correction Construct Correction Matrix->Apply Correction M_corrected = C^-1 * M_measured Corrected Isotopologue Distribution Corrected Isotopologue Distribution Apply Correction->Corrected Isotopologue Distribution Biological Interpretation Biological Interpretation Corrected Isotopologue Distribution->Biological Interpretation

Caption: A flowchart illustrating the key steps in an experiment involving this compound, from sample preparation to data analysis and interpretation, highlighting the crucial step of correcting for natural isotope abundance.

logical_relationship Logical Relationship of the Correction Matrix cluster_inputs Correction Inputs Measured_Intensities Measured Isotopologue Distribution (M_measured) Corrected_Intensities Corrected Isotopologue Distribution (M_corrected) Measured_Intensities->Corrected_Intensities Multiplication by C⁻¹ Correction_Matrix Correction Matrix (C) Inverse_Matrix Inverse Correction Matrix (C⁻¹) Correction_Matrix->Inverse_Matrix Matrix Inversion Elemental Formula Elemental Formula Elemental Formula->Correction_Matrix Natural Isotope Abundances Natural Isotope Abundances Natural Isotope Abundances->Correction_Matrix Tracer Isotopic Purity Tracer Isotopic Purity Tracer Isotopic Purity->Correction_Matrix

Caption: A diagram illustrating the relationship between the measured data, the correction matrix derived from key inputs, and the final corrected data in natural isotope abundance correction.

References

Improving signal-to-noise ratio for D-Leucine-d10 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for D-Leucine-d10 in complex samples, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio for this compound?

A low S/N ratio can stem from several factors throughout the analytical workflow. These include inefficient sample cleanup leading to matrix effects, suboptimal chromatographic separation, and incorrect mass spectrometer settings. Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound, are a primary cause.[1][2]

Q2: How can I improve my sample preparation to enhance signal and reduce noise?

Effective sample preparation is critical to remove interfering substances from the complex matrix.[3] For plasma samples, a common and effective technique is solid-phase extraction (SPE), specifically using a cationic exchange mechanism to isolate amino acids like D-Leucine.[4][5] Simple protein precipitation or dilution of the sample can also be effective methods to minimize matrix effects, especially when the analytical technique has sufficient sensitivity.[1][6]

Q3: My this compound internal standard signal is unstable. What should I investigate?

Instability in the internal standard (IS) signal can be caused by several issues. First, verify the purity and stability of the this compound standard itself; ensure it is free from unlabeled analyte and that the deuterium labels are on stable positions to prevent H/D exchange.[7] Check for inconsistencies in sample processing, extraction recovery, and injection volume. Additionally, matrix effects can disproportionately affect the analyte and the IS if they do not co-elute perfectly, leading to variability.[7]

Q4: What are the optimal Liquid Chromatography (LC) conditions for separating this compound?

For robust separation of D- and L-leucine enantiomers without derivatization, a chiral column is required.[4][5] A common choice is a CHIRALPAK ZWIX(-) column. An isocratic mobile phase can be effective, for instance, a mixture of methanol, acetonitrile, ammonium formate, and formic acid.[4][5] Optimizing the mobile phase composition and flow rate is crucial for achieving good peak shape and separating this compound from isomers and matrix components.[8][9]

Q5: How should I configure my mass spectrometer for maximum sensitivity for this compound?

For quantitative analysis, the mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[7] Optimizing source parameters such as gas temperatures, gas flows, and capillary voltage can significantly increase signal intensity.[10] It is essential to use a specific precursor-to-product ion transition for this compound. For unlabeled leucine, a common transition is m/z 132.1 > 43.0; for a deuterated standard like DL-leucine-d7, the transition m/z 139.2 > 93.0 has been used.[4] A similar specific transition should be determined and optimized for this compound.

Q6: How can I definitively identify and mitigate matrix effects?

Matrix effects can be identified using a post-column infusion experiment, where a constant flow of this compound is introduced into the LC eluent after the column, while a blank matrix extract is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement at specific retention times.[11] To mitigate these effects, improve sample cleanup, dilute the sample, or modify chromatographic conditions to separate this compound from the interfering components.[1][11] Using a stable isotope-labeled internal standard like this compound that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[2][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters and improvements cited in relevant literature.

ParameterValue / ObservationSample MatrixReference
MS Source Optimization Signal increases of 4.5 to 8.0 times were achieved by optimizing source parameters.Protein Hydrolysate[10]
D-Leucine Calibration Range Linear from 0.001 to 1 µg/mL.Human Plasma[4]
Endogenous D-Leucine Level 0.00197 to 0.00591 µg/mL.Human Plasma[4][5]
SRM Transition (DL-Leucine) m/z 132.1 > 43.0Human Plasma[4][5]
SRM Transition (DL-Leucine-d7) m/z 139.2 > 93.0Human Plasma[4]

Experimental Protocols

Protocol 1: Cationic Exchange Solid-Phase Extraction (SPE) of D-Leucine from Plasma

This protocol is adapted from methodologies designed for extracting D- and L-leucine from plasma samples.[4][5]

  • Sample Pre-treatment: To a 100 µL plasma sample, add the this compound internal standard.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a cationic exchange SPE column by washing with methanol followed by equilibration with an appropriate buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.

  • Washing: Wash the column with a weak solvent (e.g., 0.1% formic acid in water) to remove neutral and anionic interferences.

  • Elution: Elute the retained this compound and other amino acids using a basic solution (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of D-Leucine, based on established methods for leucine enantiomers.[4][5]

  • Liquid Chromatography:

    • Column: CHIRALPAK ZWIX(-) or equivalent chiral column.

    • Mobile Phase: Isocratic mixture of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • D-Leucine (unlabeled): Monitor m/z 132.1 > 43.0 (or other optimized product ion).

      • This compound (IS): Determine the exact precursor mass and optimize the most stable and abundant product ion (e.g., based on the d7 transition of m/z 139.2 > 93.0).

    • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the signal for this compound.[10]

Visualizations

Troubleshooting Workflow for Low S/N Ratio

Low_SN_Troubleshooting start Low S/N Ratio for This compound check_ms Review MS Parameters start->check_ms check_lc Evaluate LC Separation start->check_lc check_sample Assess Sample Preparation start->check_sample ms_srm SRM Transition Correct? check_ms->ms_srm lc_peak Poor Peak Shape? check_lc->lc_peak sample_matrix Suspect Matrix Effects? check_sample->sample_matrix ms_tune Re-tune/Calibrate MS? Optimize Source? ms_tune->check_lc No ms_ok MS Parameters OK ms_tune->ms_ok Yes ms_srm->check_lc No ms_srm->ms_tune Yes lc_peak->check_sample Yes lc_rt Retention Time Stable? lc_peak->lc_rt No lc_rt->check_sample No lc_ok LC Performance OK lc_rt->lc_ok Yes sample_recovery Low IS Recovery? sample_matrix->sample_recovery No improve_cleanup Improve Sample Cleanup (e.g., use SPE) sample_matrix->improve_cleanup Yes sample_ok Sample Prep OK sample_recovery->sample_ok No sample_recovery->improve_cleanup Yes dilute_sample Dilute Sample improve_cleanup->dilute_sample Sample_Prep_Workflow start Plasma Sample (100 µL) add_is Spike with This compound IS start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Cationic Exchange) supernatant->spe elute Elute Analyte spe->elute drydown Evaporate to Dryness (under Nitrogen) elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Inject into LC-MS/MS reconstitute->end Matrix_Effect cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte1 This compound Droplet1 ESI Droplet Analyte1->Droplet1 Ion1 [M+H]+ Ion Droplet1->Ion1 Efficient Ionization Signal1 Strong Signal Ion1->Signal1 Analyte2 This compound Droplet2 ESI Droplet Analyte2->Droplet2 Interference Matrix Interference Interference->Droplet2 Ion2 [M+H]+ Ion Droplet2->Ion2 Inefficient Ionization Signal2 Weak Signal Ion2->Signal2

References

Validation & Comparative

A Comparative Guide to Deuterated Amino Acids for Protein Quantification: The Case of D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotopic labeling strategy is paramount for generating accurate and reproducible data. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted method. This guide provides a comprehensive comparison of deuterated amino acids for protein quantification, with a special focus on D-Leucine-d10 and its fundamental differences from the canonical L-amino acids used in SILAC.

The Central Tenet of Metabolic Labeling: L-Amino Acids are Key

The SILAC methodology relies on the cell's natural protein synthesis machinery.[1][2][3] During translation, cells incorporate amino acids from the culture medium into newly synthesized proteins. By replacing a standard, "light" amino acid with a "heavy," stable isotope-labeled counterpart (e.g., containing deuterium (²H), ¹³C, or ¹⁵N), the entire proteome of a cell population becomes isotopically labeled.[1][2][3] When this "heavy" proteome is mixed with a "light" control proteome, the relative abundance of each protein can be accurately determined by mass spectrometry, as chemically identical peptides will exhibit a predictable mass shift.[1]

Crucially, this process is specific to L-amino acids, the stereoisomers that are the exclusive building blocks of proteins in eukaryotes. The cellular machinery, from aminoacyl-tRNA synthetases to the ribosome, is stereospecific and does not recognize or incorporate D-amino acids into the polypeptide chain during protein synthesis.

This compound: A Fundamental Mismatch for Protein Quantification via SILAC

While deuterated L-amino acids, such as L-Leucine-d3 or L-Leucine-d10, are effective and cost-efficient alternatives to ¹³C or ¹⁵N-labeled amino acids for SILAC, the use of This compound for the same purpose is fundamentally flawed for general protein quantification in mammalian systems. The primary reason is the stereospecificity of the protein synthesis machinery, which precludes the incorporation of D-amino acids.

Therefore, a direct performance comparison of this compound with deuterated L-amino acids for protein quantification using standard SILAC workflows is not applicable. The comparison must instead focus on their suitability and respective applications.

Comparative Analysis: this compound vs. L-Leucine (Deuterated)

FeatureDeuterated L-Leucine (e.g., L-Leucine-d10)This compound
Incorporation into Proteins (Eukaryotes) Efficiently incorporated via protein synthesis.Not incorporated into proteins via ribosomal synthesis.
Suitability for SILAC High. A standard reagent for metabolic labeling.Not suitable for standard SILAC workflows.
Primary Application in Proteomics Relative and absolute protein quantification.Niche applications, such as studying bacterial cell wall synthesis or as an internal standard in metabolomics for D-amino acid analysis.
Potential for Metabolic Conversion Can be metabolized through normal leucine pathways.May be metabolized by D-amino acid oxidase.
Impact on Cell Growth Generally, no significant impact on cell morphology or doubling time when substituted for light L-leucine.[4]High concentrations could be toxic or have off-target effects.

Experimental Considerations and Methodologies

The experimental protocol for protein quantification using deuterated L-amino acids follows the standard SILAC workflow. In contrast, there is no standard protocol for using this compound for the quantification of the entire proteome in the same manner.

Standard SILAC Protocol using Deuterated L-Leucine

This protocol outlines the key steps for a typical SILAC experiment using deuterated L-Leucine.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured.

  • The "light" population is grown in a medium containing normal L-Leucine.

  • The "heavy" population is grown in a medium where normal L-Leucine is replaced with an equivalent concentration of deuterated L-Leucine (e.g., L-Leucine-d10).

  • Cells are cultured for a sufficient number of doublings (typically 5-6) to ensure near-complete incorporation of the labeled amino acid.[4]

  • It is crucial to use dialyzed fetal bovine serum to prevent the introduction of unlabeled amino acids.

2. Experimental Treatment and Cell Lysis:

  • The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • After treatment, cells are harvested and lysed.

3. Protein Extraction and Quantification:

  • Protein concentrations of the "light" and "heavy" lysates are determined.

  • Equal amounts of protein from the two lysates are mixed.

4. Sample Preparation for Mass Spectrometry:

  • The mixed protein sample is typically separated by SDS-PAGE.

  • The gel is excised, and proteins are subjected to in-gel digestion (e.g., with trypsin).

  • The resulting peptides are extracted and prepared for LC-MS/MS analysis.

5. Mass Spectrometry and Data Analysis:

  • The peptide mixture is analyzed by a high-resolution mass spectrometer.

  • Peptide pairs (light and heavy) are identified by their characteristic mass difference.

  • The ratio of the signal intensities of the heavy to light peptides is used to determine the relative abundance of the parent protein.

Visualizing the Metabolic Pathways

The following diagrams illustrate the fundamental difference in the metabolic fate of L-Leucine and D-Leucine in the context of protein synthesis.

L_Leucine_Pathway L_Leu_ext External L-Leucine-d10 L_Leu_int Intracellular L-Leucine-d10 L_Leu_ext->L_Leu_int Transport tRNA_syn Aminoacyl-tRNA Synthetase L_Leu_int->tRNA_syn L_Leu_tRNA Leucyl-tRNA-d10 tRNA_syn->L_Leu_tRNA Charging Ribosome Ribosome L_Leu_tRNA->Ribosome Protein Newly Synthesized Protein (d10-labeled) Ribosome->Protein Translation

Caption: Metabolic pathway for L-Leucine-d10 incorporation into proteins.

Caption: Metabolic fate of this compound, highlighting its exclusion from protein synthesis.

Alternative Applications for Deuterated D-Amino Acids

While unsuitable for general protein quantification in eukaryotes, deuterated D-amino acids have valuable applications in other research areas:

  • Bacterial Cell Wall Analysis: Bacteria utilize D-amino acids, such as D-alanine, in the synthesis of their peptidoglycan cell wall. Labeled D-amino acids can be used as chemical reporters to study bacterial cell wall dynamics, offering insights into bacterial growth and potential antibiotic targets.[5]

  • Metabolomics: Deuterated D-amino acids can serve as internal standards for the accurate quantification of their endogenous counterparts in biological samples, which is relevant for studying the roles of D-amino acids in signaling and as biomarkers.

Conclusion

In the realm of quantitative proteomics using metabolic labeling, the choice of amino acid is dictated by fundamental biological principles. Deuterated L-amino acids, including L-Leucine-d10, are robust and effective tools for SILAC-based experiments. In contrast, this compound is not a viable alternative for this application in eukaryotic systems due to the stereospecificity of the protein synthesis machinery. Understanding this key distinction is essential for designing valid quantitative proteomics experiments and for exploring the unique and valuable applications of both L- and D-amino acids in biomedical research.

References

Cross-Validation of D-Leucine-d10 Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of stable isotope-labeled compounds, such as D-Leucine-d10, is paramount in various stages of drug development and metabolic research. Cross-validation of analytical results using orthogonal methods is a critical step to ensure data integrity and reliability. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document summarizes the performance of each method, provides detailed experimental protocols, and includes visualizations to illustrate key workflows and concepts, enabling researchers to make informed decisions for their specific analytical needs.

Data Presentation: A Comparative Overview of Analytical Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of this compound and related amino acids using LC-MS/MS, GC-MS, and NMR. It is important to note that performance can vary based on instrumentation, sample matrix, and specific experimental conditions.

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the low µM range.Higher than MS-based methods, typically in the low µM range.
Limit of Quantitation (LOQ) 12.5 - 62 ng/mL for leucine in biological matrices.0.3 - 30 µM for amino acids in biological fluids.In the range of 28.5 µM - 1.42 mM has been reported for amino acids.
Linearity (Range) 1 - 1000 ng/mL for D-Leucine.Typically spans 2-3 orders of magnitude.Can be linear over a wide range, e.g., 0.1 - 60 mM for some analytes.
Precision (%RSD) Intra- and inter-day precision typically <15%.Intra-day precision of 0.9-8.3% and inter-day precision of 1.5-14.1% for amino acids.High precision, often with %RSD <1% under optimized conditions.
Accuracy (%Recovery) Typically within 85-115%.Generally within 80-120%.High accuracy, with recoveries often between 95-105%.
Specificity/Selectivity High, especially with chiral chromatography.High, particularly with chiral derivatization and selective ion monitoring.High, based on unique nuclear magnetic environments.
Sample Throughput High, with typical run times of a few minutes per sample.Moderate, often requires derivatization, increasing sample preparation time.Lower, as longer acquisition times are often needed for sensitivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of this compound using LC-MS/MS, GC-MS, and NMR.

LC-MS/MS Method for this compound Quantification

This method is highly sensitive and specific, making it a gold standard for quantitative bioanalysis. Chiral chromatography is essential for separating D- and L-isomers.

a. Sample Preparation (Human Plasma)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add an internal standard (e.g., D-Leucine-d3).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS System and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Chiral Column: A suitable chiral stationary phase, such as a teicoplanin-based or crown ether-based column, is required for enantiomeric separation.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water). The exact composition should be optimized for the specific chiral column.

  • Flow Rate: Typically 0.2 - 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C, to ensure reproducible chromatography.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • This compound: Monitor a specific precursor-to-product ion transition.

    • Internal Standard (e.g., D-Leucine-d3): Monitor a specific precursor-to-product ion transition.

c. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

GC-MS Method for this compound Quantification

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids, a derivatization step is necessary to increase their volatility.

a. Sample Preparation and Derivatization (Serum)

  • To 50 µL of serum, add an internal standard (e.g., a different stable isotope-labeled leucine).

  • Perform a solid-phase extraction (SPE) using a cation exchange cartridge to isolate the amino acids.

  • Elute the amino acids and dry the eluate completely under nitrogen.

  • Derivatization:

    • Add 50 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl esters.

    • Evaporate the reagent and add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes to form the pentafluoropropionyl derivatives.

    • Evaporate the derivatization reagents and reconstitute the residue in a suitable organic solvent like toluene for injection.

b. GC-MS System and Conditions

  • GC System: Gas chromatograph equipped with a split/splitless injector.

  • Chiral Column: A chiral capillary column (e.g., Chirasil-Val) is required for the separation of D- and L-isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and the internal standard.

c. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the derivatized this compound to the internal standard versus the concentration of the standards.

  • Apply a linear regression analysis to the calibration data.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative NMR (qNMR) Spectroscopy for this compound

qNMR is a powerful primary ratio method of measurement that can provide highly accurate and precise quantitative results without the need for an identical standard for calibration.

a. Sample Preparation (Biological Fluid)

  • Lyophilize a known volume or weight of the biological fluid to remove water.

  • Reconstitute the sample in a known volume of a suitable deuterated solvent (e.g., D₂O with a pH buffer).

  • Add a certified internal standard of known concentration (e.g., maleic acid, DSS, or another compound with a resonance that does not overlap with the analyte signals).

  • Transfer the solution to an NMR tube.

b. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe suitable for quantitative measurements.

  • Experiment: A one-dimensional ¹H NMR experiment with appropriate solvent suppression.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans.

    • Pulse Angle: A calibrated 90° pulse should be used.

    • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

c. Data Processing and Analysis

  • Apply appropriate window function (e.g., exponential with a small line broadening) and Fourier transform the free induction decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the non-overlapping signals of this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V) * Pₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ and Iₛₜₔ = Integral values of the analyte and internal standard

    • Nₓ and Nₛₜₔ = Number of protons giving rise to the respective signals

    • Mₓ and Mₛₜₔ = Molar masses of the analyte and internal standard

    • mₛₜₔ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛₜₔ = Purity of the internal standard

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical results obtained from orthogonal methods.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_methods Orthogonal Analytical Methods cluster_analysis Data Analysis & Comparison Sample Biological Samples Prep Aliquoting & Internal Standard Spiking Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR DataLCMS LC-MS/MS Data LCMS->DataLCMS DataGCMS GC-MS Data GCMS->DataGCMS DataNMR NMR Data NMR->DataNMR Compare Statistical Comparison (e.g., Bland-Altman, Correlation) DataLCMS->Compare DataGCMS->Compare DataNMR->Compare Conclusion Conclusion on Data Concordance Compare->Conclusion

Caption: A generalized workflow for cross-validating this compound results.

Signaling Pathway of Leucine

While D-Leucine is not the natural enantiomer involved in protein synthesis, understanding the general metabolic fate of leucine is important. The following diagram shows a simplified overview of L-leucine's role as a branched-chain amino acid (BCAA).

LeucineSignaling Leucine L-Leucine Protein_Synthesis Protein Synthesis Leucine->Protein_Synthesis mTORC1 mTORC1 Signaling Leucine->mTORC1 Metabolism Catabolism Leucine->Metabolism mTORC1->Protein_Synthesis activates KIC α-Ketoisocaproate (KIC) Metabolism->KIC Energy Energy Production (TCA Cycle) KIC->Energy Ketogenesis Ketogenesis KIC->Ketogenesis

Caption: Simplified metabolic pathways involving L-Leucine.

Assessing the Linearity of D-Leucine-d10 in Calibration Curves for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. D-Leucine-d10, a deuterated form of the amino acid leucine, serves as an excellent internal standard for the quantification of D-leucine and its stereoisomer, L-leucine. This guide provides a comparative overview of the linearity of this compound and other deuterated leucine isotopes in calibration curves, supported by experimental data and detailed methodologies, to aid in the development and validation of robust bioanalytical assays.

The Importance of Linearity in Calibration Curves

In quantitative analysis, a calibration curve is used to determine the concentration of an analyte in an unknown sample by comparing its response to a set of standards of known concentrations. Linearity is a critical parameter of a calibration curve, demonstrating that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. A high degree of linearity, typically indicated by a coefficient of determination (R²) close to 1.0, ensures the accuracy of the quantification.

Performance of Deuterated Leucine Isotopes in Calibration Curves

While specific, comprehensive validation data for this compound is not always readily available in published literature, data from methods using L-Leucine-d10 and other deuterated leucine isotopes as internal standards provide valuable insights into the expected performance. These isotopes exhibit very similar physicochemical properties and are expected to behave almost identically during sample preparation, chromatography, and mass spectrometric detection.

Table 1: Comparison of Linearity Data for Deuterated Leucine Internal Standards

Internal StandardAnalyte(s)MatrixCalibration RangeCoefficient of Determination (R²)Reference
L-Leucine-d10 L-Leucine and other amino acidsUrine0.2 – 200.0 µMNot explicitly stated, but part of a validated method.[1]
DL-Leucine-d7 D-LeucineHuman Plasma0.001 – 1 µg/mL> 0.99 (inferred from linearity statement)[2]
DL-Leucine-d7 L-LeucineHuman Plasma1 – 1000 µg/mL> 0.99 (inferred from linearity statement)[2]
dl-Leucine-d3 Branched-chain amino acidsNot specifiedNot specified> 0.99[3]

Note: The data presented is based on available information from the cited sources. Complete validation reports with detailed accuracy and precision data for this compound were not found in the public domain.

Experimental Protocols

The successful generation of a linear calibration curve is dependent on a well-defined and controlled experimental protocol. Below are representative methodologies for the analysis of amino acids using a deuterated internal standard like this compound.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., D-Leucine) and the internal standard (this compound) in a suitable solvent (e.g., methanol/water).

  • Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine) to achieve the desired concentration range.

  • Internal Standard Spiking: Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control (QC) samples, and unknown samples.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent such as acetonitrile or methanol.

  • Extraction: The extraction of D- and L-leucine from plasma can be performed using cationic exchange solid-phase extraction.[2]

  • Derivatization (if necessary): While some methods allow for the analysis of underivatized amino acids, derivatization can improve chromatographic separation and detection sensitivity.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A chiral column, such as CHIRALPAK ZWIX(-), is necessary for the separation of D- and L-isomers.[2]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, acetonitrile, ammonium formate, and formic acid, can be used.[2]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[2]

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, a unique transition for DL-leucine is m/z 132.1 > 43.0, and for DL-leucine-d7 is m/z 139.2 > 93.0.[2]

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the linearity of this compound in a calibration curve for a bioanalytical method.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Analyte & IS Stock Solutions prep_cal Create Calibration Standards (Spike Analyte into Blank Matrix) prep_stock->prep_cal prep_is Add Fixed Concentration of This compound IS to all Samples prep_cal->prep_is prep_extract Protein Precipitation & Extraction prep_is->prep_extract lc_sep Chromatographic Separation (e.g., Chiral Column) prep_extract->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect data_proc Calculate Peak Area Ratios (Analyte/IS) ms_detect->data_proc data_curve Plot Peak Area Ratio vs. Concentration data_proc->data_curve data_eval Perform Linear Regression (Determine R² and Linearity) data_curve->data_eval

Caption: Workflow for Linearity Assessment of this compound.

Conclusion

The use of deuterated internal standards, such as this compound, is a well-established practice for ensuring the accuracy and precision of bioanalytical methods. While comprehensive public data on the linearity of this compound is limited, the available information on closely related isotopes like L-Leucine-d10 and other deuterated leucines strongly supports their excellent performance in generating highly linear calibration curves (R² > 0.99) over a wide dynamic range. By following robust experimental protocols, researchers can confidently employ this compound as an internal standard to achieve reliable and reproducible quantification of leucine isomers in various biological matrices, thereby supporting critical decisions in research and drug development.

References

A Head-to-Head Comparison: D-Leucine-d10 vs. Tritium-Labeled Leucine for Productivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring protein synthesis is crucial for understanding cellular metabolism, drug efficacy, and overall biological productivity. Leucine, an essential amino acid, is a key building block in this process. Consequently, labeled leucine isotopes are widely used as tracers to quantify the rate of protein synthesis. This guide provides an in-depth comparison of two prominent methods: the use of stable isotope-labeled D-Leucine-d10 and the radioisotope-labeled tritium (³H)-leucine.

This comparison guide delves into the experimental protocols, performance characteristics, and underlying signaling pathways, presenting the information in a clear and structured format to aid in selecting the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureThis compoundTritium-Labeled Leucine (³H-Leucine)
Label Type Stable Isotope (Deuterium)Radioisotope (Tritium)
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Scintillation Counting
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling and disposal
Sensitivity High, dependent on LC-MS/MS instrumentationHigh, dependent on specific activity and counter
Signal-to-Noise Ratio Generally high, with low backgroundCan be affected by background radiation and non-specific binding. A signal-to-noise ratio of approximately 4:1 has been reported, which can be improved with protocol modifications.
Sample Throughput Moderate to high, dependent on LC-MS/MS run timeCan be high with automated liquid scintillation counters
Cost per Sample Higher initial instrument cost, potentially lower per-sample reagent costLower initial instrument cost, ongoing costs for radiolabeled compound, scintillation cocktail, and waste disposal
Data Complexity Provides mass isotopomer distribution, potentially offering more detailed metabolic insights. The incorporation rates of D10-Leu and its metabolites (D9-Leu and D8-Leu) show a significant positive correlation with ³H-Leu incorporation.[1]Provides a single measure of radioactivity incorporated
Regulatory Requirements MinimalStrict regulations for handling, storage, and disposal of radioactive materials

Leucine's Role in Protein Synthesis: The mTOR Signaling Pathway

Leucine acts as a critical signaling molecule that activates the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth and protein synthesis. Understanding this pathway is fundamental to interpreting the results of productivity assays.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Leucine_ext Leucine Leucine_int Intracellular Leucine Leucine_ext->Leucine_int Amino Acid Transporters mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Experimental_Workflow cluster_workflow Productivity Assay Workflow cluster_d10 This compound cluster_h3 ³H-Leucine Start Start: Biological Sample Incubation Incubation with Labeled Leucine Start->Incubation Quenching Quench Reaction (e.g., TCA) Incubation->Quenching Protein_Isolation Protein Isolation & Purification Quenching->Protein_Isolation Quantification Quantification Protein_Isolation->Quantification End End: Productivity Rate Quantification->End Quant_d10 LC-MS/MS Analysis Quantification->Quant_d10 Quant_h3 Scintillation Counting Quantification->Quant_h3

References

Evaluating the Performance of D-Leucine-d10 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids in complex biological matrices is crucial for a wide range of applications, from metabolomics research to clinical diagnostics. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic methods, particularly those coupled with mass spectrometry. This guide provides an objective comparison of D-Leucine-d10 as an internal standard, evaluating its performance against other alternatives and providing supporting experimental data and protocols.

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis.[1] This is because they exhibit nearly identical physicochemical properties to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization.[1] This co-elution and similar behavior allow the SIL internal standard to effectively compensate for variations in sample extraction, injection volume, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[2]

Comparison of Internal Standard Alternatives

The selection of an internal standard is a critical step in method development. While this compound, as a SIL-IS, is often the ideal choice, other alternatives are sometimes used. The following table compares the different types of internal standards.

Internal Standard Type Examples Advantages Disadvantages
Stable Isotope-Labeled (SIL) This compound, Leucine-d7, Phenylalanine-d5- Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte.- Corrects for most sources of variability, including matrix effects and ionization suppression.[1]- Highest accuracy and precision.[2]- Can be more expensive than other options.[1]- Synthesis may not be available for all analytes.
Structurally Similar (Non-isotopic) Norleucine, Norvaline, α-aminobutyric acid- More cost-effective than SIL standards.[2]- Similar chromatographic behavior to a class of analytes (e.g., amino acids).[3]- Physicochemical properties are not identical, leading to potential differences in extraction recovery and ionization efficiency.- May not perfectly mimic the analyte's behavior in the presence of matrix effects.
Structurally Dissimilar Trazodone, p-Chlorodisopyramide- Unlikely to be present in the biological sample.[2][3]- Does not effectively compensate for analyte-specific variations in sample preparation or ionization.- Significant differences in chromatographic retention and ionization response compared to the analyte.
Performance of this compound in Various Biological Matrices

The performance of an analytical method is highly dependent on the biological matrix being analyzed.[4] Complex matrices like plasma, serum, and urine can introduce significant challenges, such as ion suppression or enhancement in mass spectrometry.[5] this compound is effective in mitigating these matrix effects across different sample types.

The table below summarizes typical performance characteristics for the quantification of amino acids using stable isotope-labeled internal standards, like deuterated leucine, in common biological matrices.

Parameter Plasma/Serum Urine Cell Extracts
Linearity (R²) >0.99[6][7]Typically >0.99Typically >0.99
Precision (%RSD) Intra-day: 0.28–10.1%[7][8]Inter-day: 2.17–6.46%[7]Generally <15%Dependent on cell type and number[4]
Accuracy (% Recovery) 82–117.7%[8]85-115% is a common targetDependent on method validation
Lower Limit of Quantification (LLOQ) As low as 1 µmol/L[8] or 0.001 µg/mL for D-leucine[6]0.2 µM[9]Method dependent

Signal intensities for the same concentration of an analyte, including internal standards like Leucine-d10, can vary significantly between different biofluids such as plasma, serum, and urine, demonstrating the matrix effect.[4] The use of a SIL internal standard like this compound is crucial to correct for these differences.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below is a representative protocol for the quantification of D-Leucine in human plasma using LC-MS/MS.

Protocol: Quantification of D- and L-Leucine in Human Plasma via LC-MS/MS

This protocol is adapted from methodologies developed for the sensitive and specific determination of leucine isomers.[6]

1. Sample Preparation (Protein Precipitation & Extraction)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a specific volume of the internal standard working solution (e.g., D-Leucine-d7 or a similar deuterated standard).[6]

  • For protein precipitation, add 10 µL of 30% sulfosalicylic acid, vortex for 30 seconds, and refrigerate at 4°C for 30 minutes.[10][11]

  • Centrifuge the mixture at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[10][11]

  • Transfer the supernatant to a new tube for further processing or direct injection. Some methods may employ solid-phase extraction for cleaner samples.[6]

2. Chromatographic Separation (LC)

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A chiral column is required for separating D- and L-isomers, such as a CHIRALPAK ZWIX(-).[6]

  • Mobile Phase: An isocratic mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) can be used.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 4 µL.[10][11]

3. Mass Spectrometric Detection (MS/MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions:

    • DL-Leucine: m/z 132.1 > 43.0[6]

    • DL-Leucine-d7 (IS): m/z 139.2 > 93.0[6]

    • Leucine-d10 (IS): m/z 312.1 > 171.0 (after derivatization)[9]

4. Quantification

  • The concentration of D-Leucine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix like phosphate-buffered saline.[6]

Visualizations

Experimental and Logical Workflows

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) is_addition Addition of this compound (Internal Standard) sample->is_addition prep Sample Preparation (e.g., Protein Precipitation) is_addition->prep lc_separation LC Separation (Chiral Column) prep->lc_separation ms_detection MS/MS Detection (SRM/MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) data_processing->quantification

Caption: Workflow for quantitative analysis using an internal standard.

internal_standardization_principle cluster_sample Sample Processing cluster_analysis Instrumental Analysis Analyte Analyte (D-Leucine) Analyte_Signal Analyte Peak Area (A) Analyte->Analyte_Signal IS Internal Standard (this compound) IS_Signal IS Peak Area (IS) IS->IS_Signal Ratio Calculate Ratio (A / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Principle of internal standardization for quantification.

Relevant Signaling Pathway

Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[12][13][14]

mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis (inhibition removed)

Caption: Simplified Leucine-mTOR signaling pathway.

References

The Gold Standard for Bioanalysis: Justifying the Selection of D-Leucine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, D-Leucine-d10, and a structurally similar (analog) internal standard, offering a clear justification for the superiority of the former, supported by representative experimental data and detailed protocols.

Internal standards are indispensable for correcting variability introduced during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should have physicochemical properties nearly identical to the analyte to ensure it experiences the same variations throughout the analytical process.[2] While structurally similar internal standards can offer some correction, they often fall short of the performance achieved with a stable isotope-labeled counterpart.

Performance Comparison: this compound vs. a Structurally Similar Internal Standard

The scientific consensus strongly supports the use of stable isotope-labeled internal standards for achieving the highest levels of accuracy and precision in bioanalytical assays.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte (D-Leucine) with the only difference being the presence of heavier, non-radioactive isotopes. This near-perfect chemical mimicry allows it to track the analyte's behavior through extraction, chromatography, and ionization with unparalleled fidelity.

To illustrate the performance differences, the following table presents a representative comparison of key validation parameters for the quantification of D-Leucine using either this compound or a structurally similar analog (e.g., D-Norleucine) as the internal standard. The data is based on typical performance characteristics observed in bioanalytical method validation.

Performance ParameterThis compound (SIL-IS)Structurally Similar IS (e.g., D-Norleucine)Justification
Accuracy (% Bias) Within ± 5%Can exceed ± 15%This compound co-elutes with D-Leucine, experiencing the same matrix effects and ionization suppression/enhancement, leading to more accurate correction.[2]
Precision (%RSD) < 5%5-15%The identical chemical nature of this compound minimizes variability in the analyte/IS response ratio across different samples and runs.
Matrix Effect (IS-Normalized) Coefficient of Variation (CV) < 5%CV > 15%Due to slight differences in chemical properties, a structural analog may not fully compensate for matrix-induced ionization variability.
Extraction Recovery (%CV) < 10%> 15%This compound's identical solubility and partitioning behavior ensure it tracks the analyte's recovery more consistently during sample preparation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable bioanalytical results. The following is a representative protocol for the quantification of D-Leucine in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 1 µg/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column capable of separating D- and L-leucine is required. For example, a CHIRALPAK ZWIX(-) column.

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol, acetonitrile, 1 M ammonium formate, and formic acid (e.g., 500:500:25:2, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • D-Leucine: m/z 132.1 → 43.0

    • This compound: m/z 142.1 → 53.0

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chiral Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: A typical bioanalytical workflow for D-Leucine quantification.

logical_relationship cluster_goal Goal cluster_challenge Analytical Challenges cluster_solution Solution: Internal Standardization cluster_outcome Outcome Goal Accurate & Precise Quantification V_SamplePrep Sample Prep Variability V_Matrix Matrix Effects V_Instrument Instrumental Variation IS_Choice Choice of Internal Standard V_SamplePrep->IS_Choice V_Matrix->IS_Choice V_Instrument->IS_Choice Analog_IS Structural Analog IS IS_Choice->Analog_IS SIL_IS Stable Isotope-Labeled IS (this compound) IS_Choice->SIL_IS Outcome_Analog Partial Correction (Lower Accuracy & Precision) Analog_IS->Outcome_Analog Outcome_SIL Comprehensive Correction (Highest Accuracy & Precision) SIL_IS->Outcome_SIL Outcome_Analog->Goal Outcome_SIL->Goal

References

Safety Operating Guide

Proper Disposal of D-Leucine-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents like D-Leucine-d10 is a critical aspect of laboratory operations. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), general laboratory safety precautions should always be observed.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid form of this compound.[3]

In the event of accidental exposure, follow standard first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water.[1][3]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms (R)-Leucine-d10, FMOC-D-Leucine, FMOC-D-Leu-OH
Chemical Formula C₆H₃D₁₀NO₂
CAS Number 271247-12-2
Molecular Weight 141.23 g/mol
Physical State Solid
Melting Point 293-296 °C (sublimates)
Storage Powder: -20°C for 3 years

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][4] Adherence to federal, state, and local environmental regulations is mandatory.[3][5]

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other chemical wastes unless their compatibility is known and verified.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with incompatible solvents.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and other lab consumables, should be considered contaminated and disposed of as chemical waste.

2. Packaging and Labeling:

  • Ensure that all waste containers are securely sealed to prevent leakage.

  • Label each container clearly with the name of the chemical ("this compound") and any other information required by your institution's waste management guidelines.

3. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a licensed waste disposal company.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

  • The preferred method of disposal for chemical waste of this nature is typically incineration in a licensed facility equipped with appropriate emission controls.

Emergency Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: If the spill is significant, evacuate non-essential personnel from the immediate area.

  • Ensure Proper Ventilation: Maintain good ventilation in the area of the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with appropriate cleaning agents.

  • Prevent Environmental Contamination: Do not allow the spilled material to enter sewers or public waterways.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DLeucine_Disposal_Workflow cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate containerize Place in Labeled, Sealed Containers segregate->containerize store Store in Designated Waste Area containerize->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs transport Arrange for Waste Collection contact_ehs->transport dispose Professional Disposal (e.g., Incineration) transport->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of D-Leucine-d10, a stable isotope-labeled amino acid. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your research.

Hazard Assessment and Key Data

According to Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Health and safety data for isotopically-labeled compounds are often limited, and it is prudent to assume they are similar to their unlabeled counterparts. D-Leucine is also considered non-hazardous.

For comprehensive planning, key quantitative data regarding this compound is summarized in the table below.

PropertyValue
Chemical Formula C₆H₃D₁₀NO₂
CAS Number 271247-12-2
Molecular Weight 141.23 g/mol
Physical State Solid
Appearance White to off-white powder
Storage Temperature Store at room temperature away from light and moisture. For long-term storage, 4°C is recommended.
Hazard Classification Not a hazardous substance or mixture.[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial to prevent contamination and ensure user safety. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect & Log ppe Don PPE storage->ppe weighing Weighing ppe->weighing dissolving Dissolving weighing->dissolving experiment Experimental Procedure dissolving->experiment decontamination Decontamination experiment->decontamination waste_collection Waste Collection decontamination->waste_collection disposal Final Disposal waste_collection->disposal

Caption: Workflow for Safe Handling of this compound
Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the foundation of laboratory safety.

Essential PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.

  • Body Protection: A clean lab coat or other protective clothing is required to prevent skin contact.

Experimental Protocols

Weighing this compound:

To minimize the risk of aerosolization and contamination, follow these steps when weighing the powdered compound:

  • Preparation: Designate a specific area for handling the compound to avoid cross-contamination. Ensure the analytical balance is placed in a draft-shielded enclosure or a chemical fume hood.

  • Equipment: Use clean spatulas and weighing boats. Anti-static devices can be beneficial to prevent the powder from clinging to surfaces.

  • Procedure:

    • Tare the weighing boat on the balance.

    • Carefully transfer the desired amount of this compound to the weighing boat.

    • Close the container immediately after use to prevent spills and contamination.

    • Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum to remove any residual powder. Avoid dry sweeping, which can generate dust.

Preparing Solutions:

  • Solvent Selection: Consult your experimental protocol for the appropriate solvent.

  • Dissolution:

    • In a well-ventilated area or chemical fume hood, add the weighed this compound to a suitable flask.

    • Slowly add the solvent to the flask.

    • If necessary, use a sonicator or vortex mixer to aid dissolution.

    • Ensure the container is securely capped.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container for non-hazardous chemical waste. Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

Final Disposal:

Since this compound is a stable isotope-labeled compound and not radioactive, no special precautions for radioactivity are necessary. The disposal of waste containing stable isotopes is generally the same as for the unenriched material.[2] All chemical waste should be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.

By implementing these operational and disposal plans, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.